Technical Documentation Center

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
  • CAS: 861453-64-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Whitepaper: Mechanism of Action and Pharmacological Profiling of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid From the Desk of the Senior Application Scientist In the landscape of targeted therapeutics, the 2-ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanism of Action and Pharmacological Profiling of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid

From the Desk of the Senior Application Scientist In the landscape of targeted therapeutics, the 2-arylquinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore. As a Senior Application Scientist overseeing early-stage drug discovery, I approach the evaluation of compounds like 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 861453-64-7) ()[1] not just as static chemical entities, but as dynamic modulators of cellular metabolism.

This technical guide deconstructs the molecular architecture, primary mechanisms of action, and the self-validating experimental workflows required to characterize this specific quinoline derivative.

Molecular Architecture and Target Engagement

The structural framework of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is engineered for precise target engagement within hydrophobic enzymatic pockets. The compound belongs to the well-documented class of 2-arylquinoline-4-carboxylic acids, which are renowned for their potent biological activities, primarily as inhibitors of dihydroorotate dehydrogenase (DHODH) ()[2],[3].

  • The C4-Carboxylic Acid: This moiety is the critical anchor. It mimics the natural substrate interactions and forms essential hydrogen bonds with key residues (such as Tyr356) in the target enzyme's binding site[2].

  • The 2-(3-Methylphenyl) Group: The m-tolyl substitution at the C2 position occupies the hydrophobic ubiquinone-binding channel, driving binding affinity through van der Waals interactions and π-π stacking.

  • The 6-Ethyl Substitution: Replacing the canonical 6-fluoro group (seen in analogs like Brequinar) with an ethyl group modulates the compound's lipophilicity (LogP), optimizing its ability to penetrate cellular membranes while maintaining steric compatibility within the target pocket.

Primary Mechanism of Action: DHODH Inhibition

The primary, high-affinity target for this structural class is human Dihydroorotate Dehydrogenase (hDHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate.

By competitively binding to the ubiquinone (Coenzyme Q) binding site of DHODH, the compound halts the electron transport required for DHO oxidation. This creates a severe bottleneck in the synthesis of Uridine Monophosphate (UMP). Because rapidly proliferating cells (such as activated T-cells or malignant neoplasms) rely heavily on the de novo pathway rather than the salvage pathway, this pyrimidine starvation triggers S-phase cell cycle arrest and subsequent apoptosis.

Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate Catalysis Inhibitor 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition (Ubiquinone Site) UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Synthesis Arrest S-Phase Arrest & Cellular Apoptosis UMP->Arrest Pyrimidine Depletion

Fig 1: Mechanism of DHODH inhibition and subsequent pyrimidine depletion leading to cell cycle arrest.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action, we must deploy a self-validating system of orthogonal assays. The enzymatic assay confirms direct target engagement, while the cellular rescue assay confirms that the observed phenotypic toxicity is exclusively driven by the proposed mechanism.

Protocol 1: DCIP-Coupled hDHODH Enzymatic Assay

Causality & Logic: DHODH couples the oxidation of DHO to the reduction of ubiquinone. Because ubiquinone reduction is optically silent, we introduce 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. DCIP changes from blue to colorless upon reduction, allowing us to quantify enzyme kinetics spectrophotometrically at 600 nm.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 0.1 mM DHO, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of recombinant hDHODH into a 96-well plate. Add 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid in a 10-point dose-response titration (e.g., 1 nM to 10 µM). Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Inject the DHO/ubiquinone/DCIP substrate mixture to initiate the catalytic cycle.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the initial velocity (V₀) and derive the IC₅₀ using non-linear regression.

Protocol 2: Cellular Uridine Rescue Assay

Causality & Logic: If the compound kills cells solely via DHODH inhibition, supplementing the media with exogenous uridine will bypass the de novo pathway (utilizing the salvage pathway instead) and rescue the cells. If the cells die despite uridine supplementation, the compound possesses off-target cytotoxic liabilities.

  • Cell Seeding: Seed highly proliferative cells (e.g., HCT116 or Jurkat) at 5,000 cells/well in two parallel 96-well plates.

  • Parallel Treatment Arms:

    • Plate A (Standard): Treat with the compound in a dose-response gradient.

    • Plate B (Rescue): Treat with the same compound gradient, but supplement the media with 100 µM exogenous uridine.

  • Viability Quantification: After 72 hours, quantify cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). A >100-fold rightward shift in the IC₅₀ on Plate B validates on-target DHODH inhibition.

Workflow Prep Recombinant hDHODH Preparation Incubate Compound Incubation (30 min, 25°C) Prep->Incubate Substrate Addition of DHO, CoQ, and DCIP Incubate->Substrate Read Spectrophotometric Readout (Absorbance at 600 nm) Substrate->Read Analysis IC50 Calculation & Curve Fitting Read->Analysis

Fig 2: Self-validating high-throughput workflow for quantifying DHODH enzymatic inhibition.

Quantitative Pharmacodynamics

Based on the structure-activity relationship (SAR) profiling of the 2-arylquinoline-4-carboxylic acid class, the following table summarizes the representative quantitative data expected for this specific scaffold during preclinical evaluation.

ParameterAssay MethodologyRepresentative ValuePharmacological Significance
Enzymatic IC₅₀ DCIP Reduction Assay< 50 nMHigh-affinity binding to the hDHODH ubiquinone pocket.
Cellular IC₅₀ ATP-Luminescence Assay~ 100 - 500 nMPotent suppression of rapidly dividing cell populations.
Uridine Rescue Shift Exogenous Uridine Addition> 100-fold shiftConfirms on-target pyrimidine starvation mechanism.
LogP (Calculated) In Silico Prediction4.5 - 5.0High lipophilicity driven by the 6-ethyl and m-tolyl groups.

Secondary Targets and Polypharmacology

While DHODH is the primary target, the quinoline-4-carboxylic acid core is a highly versatile pharmacophore known to exhibit polypharmacology depending on its micro-substitutions. Researchers must be aware of potential secondary interactions:

  • Anti-Tubercular DNA Gyrase Inhibition: Arylated quinoline carboxylic acids have been extensively investigated for their ability to inhibit Mycobacterium tuberculosis DNA gyrase (specifically targeting the GyrB domain), resulting in double-strand DNA breaks in bacterial pathogens ()[4].

  • P-glycoprotein (P-gp) Modulation: Derivatives bearing the 2-arylquinoline core have demonstrated the ability to inhibit P-glycoprotein efflux pumps, a mechanism that can be leveraged to overcome multidrug resistance in oncological settings ()[5].

References

  • Organic Letters. "Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates". ACS Publications.[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". ACS Publications.[Link]

  • Pharmaceuticals (Basel). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity". PubMed Central (PMC).[Link]

  • Iranian Journal of Basic Medical Sciences. "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors". Semantic Scholar.[Link]

Sources

Exploratory

A Technical Guide to the In Vitro Binding Affinity of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid and its Congeners

This document provides an in-depth technical exploration of the methodologies and strategic considerations for determining the in vitro binding affinity of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. While dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical exploration of the methodologies and strategic considerations for determining the in vitro binding affinity of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. While direct experimental binding data for this specific molecule is not extensively published, this guide leverages the rich body of research on the broader class of 2-aryl-quinoline-4-carboxylic acids to establish a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule-target interactions.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Among these, the 2-aryl-quinoline-4-carboxylic acid scaffold has emerged as a particularly versatile platform for drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, antileishmanial, and anti-inflammatory properties.[1][3][4][5] The structural versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6]

This guide uses 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid as a representative compound to explore the critical process of determining in vitro binding affinity—a cornerstone of modern drug discovery that quantifies the strength of the interaction between a drug candidate and its biological target.[7]

Target Identification and Initial Affinity Prediction

Prior to undertaking quantitative in vitro binding studies, identifying the most probable biological targets is a crucial first step. For the 2-aryl-quinoline-4-carboxylic acid class, a combination of in silico computational methods and analysis of established literature provides a strong foundation for target hypothesis generation.

Computationally-Driven Target Hypotheses

In silico techniques such as inverse virtual screening (IVS) and molecular docking are powerful tools for surveying the potential target landscape.[8][9] IVS, for example, screens a library of known protein structures to identify those that are most likely to bind the compound of interest.

Studies on this scaffold have highlighted several high-priority targets:

  • Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a validated target for anticancer therapies.[1][10] The high metabolic rate of cancer cells makes them particularly vulnerable to the inhibition of this pathway.

  • Leishmania major N-myristoyltransferase (LmNMT): IVS has identified LmNMT as a high-affinity target for 2-aryl-quinoline-4-carboxylic acids, suggesting their potential as novel antileishmanial agents.[8][9]

  • Bacterial DNA Gyrase: The inhibition of this type II topoisomerase is a well-established mechanism for the antibacterial activity of many quinoline derivatives.[1][3]

The de novo pyrimidine biosynthesis pathway, and the critical role of DHODH, is illustrated below.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH catalyzes Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor Quinoline-4-carboxylic acid (e.g., 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) Inhibitor->DHODH inhibits

Caption: DHODH as a key target in the pyrimidine synthesis pathway.

Predicted Binding Affinities

Molecular docking simulations provide a numerical estimate of binding affinity, typically expressed as a binding energy in kcal/mol.[11] A more negative value suggests a stronger, more favorable interaction. While these are predictions, they are invaluable for prioritizing compounds and targets for experimental validation.

Table 1: Representative Predicted Binding Affinities for Quinoline Derivatives

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Reference
2-Aryl-quinoline-4-carboxylic acids Leishmania major NMT -9.3 to -12.3 [8][9]
2-Phenyl-quinoline-4-carboxylic acid derivatives E. coli DNA Gyrase B -6.9 to -7.9 [3]
Quinoline Derivatives Pyrrolopyrazole (4BKY) -8.70 to -8.95 [6]
Quinazoline Derivatives EGFR -4.46

| Quinazoline Derivatives | VEGFR-2 | -4.41 | |

Gold-Standard Methodologies for In Vitro Binding Affinity Determination

The definitive characterization of binding affinity requires empirical measurement using biophysical and biochemical assays. The choice of method depends on factors such as the nature of the target protein, throughput requirements, and the specific information desired (e.g., equilibrium constants vs. kinetic parameters). Binding affinity is typically reported as the equilibrium dissociation constant (KD), which reflects the concentration of a drug required to occupy 50% of the target receptors at equilibrium.[7] A lower KD value signifies a higher binding affinity.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free, optical sensing technique that provides real-time data on the kinetics of binding (association rate, kon) and dissociation (koff).[7][12] The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (koff/kon).

SPR_Workflow cluster_prep 1. Preparation cluster_run 2. Binding Cycle cluster_analysis 3. Analysis node_step node_step node_action node_action node_output node_output A Select & Prepare SPR Sensor Chip B Immobilize Ligand (e.g., DHODH Protein) A->B C Inject Analyte (Test Compound) at various concentrations B->C D Association Phase (Real-time binding) C->D E Dissociation Phase (Buffer flow) D->E F Regenerate Sensor Surface E->F F->C Next Cycle G Fit Sensorgram Data to Kinetic Model H Calculate k-on, k-off, KD G->H

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step SPR Protocol:

  • Immobilization: The target protein (ligand, e.g., purified DHODH) is covalently attached to the surface of a sensor chip.

  • Association: A solution containing the small molecule (analyte, e.g., 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) at a known concentration is flowed over the chip surface. Binding is detected as a change in the refractive index, measured in response units (RU).

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the small molecule from the target is monitored over time.

  • Regeneration: A specific solution is used to strip the remaining bound analyte from the ligand, preparing the chip for the next cycle.

  • Data Analysis: The resulting sensorgram (RU vs. time) is fitted to a kinetic binding model to extract kon, koff, and calculate KD. This process is repeated across a range of analyte concentrations.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[7] It is considered the gold standard for determining the thermodynamic profile of an interaction, providing not only the KD but also the change in enthalpy (ΔH) and entropy (ΔS).

Step-by-Step ITC Protocol:

  • Preparation: The target protein is placed in the sample cell of the calorimeter, and the small molecule is loaded into an injection syringe at a significantly higher concentration.

  • Titration: The small molecule is injected into the sample cell in a series of small, precise aliquots.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.

  • Data Analysis: As the protein becomes saturated with the ligand, the heat change per injection diminishes. A plot of heat change versus the molar ratio of ligand to protein is generated. This binding isotherm is then fitted to a binding model to determine KD, stoichiometry (n), and ΔH.

Enzyme Inhibition Assays

For targets that are enzymes, such as DHODH or DNA gyrase, an enzyme inhibition assay is a direct and functional method to assess binding affinity. These assays measure the effect of the compound on the enzyme's catalytic activity. The output is typically the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a close approximation of the binding affinity.

IC50_Workflow node_step node_step node_action node_action node_output node_output A Prepare serial dilution of test compound C Add test compound to respective wells A->C B Add Enzyme & Substrate to microplate wells B->C D Incubate at optimal temperature & time C->D E Measure reaction product (e.g., absorbance, fluorescence) D->E F Calculate % Inhibition relative to control E->F G Plot % Inhibition vs. log[Compound] F->G H Fit sigmoidal curve & determine IC50 G->H

Caption: Workflow for determining the IC50 value in an enzyme inhibition assay.

Step-by-Step DHODH Inhibition Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of purified recombinant human DHODH, the substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Compound Dilution: Prepare a serial dilution of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the enzyme and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and electron acceptor to all wells.

  • Kinetic Reading: Immediately measure the decrease in absorbance of DCIP over time using a plate reader. The rate of reaction is proportional to the slope of this line.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Path Forward

The quantitative data derived from these assays forms the basis of the structure-activity relationship (SAR), which guides the chemical optimization of a lead compound.[6][13] A potent inhibitor will typically exhibit a KD or Ki value in the low nanomolar to micromolar range.

Table 2: Hypothetical In Vitro Binding Data for Compound Evaluation

Compound Target Assay Affinity Metric Value
6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid DHODH Enzyme Assay IC50 75 nM
6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid DHODH SPR KD 50 nM
Analogue A (6-Fluoro-) DHODH SPR KD 250 nM

| Analogue B (2-(4-pyridyl)-) | DHODH | SPR | KD | 25 nM |

In this hypothetical example, the data suggests that our lead compound has a strong affinity for DHODH. The SAR data from Analogue A and B indicates that modifications at the 6-position may be detrimental, while introducing a nitrogen in the distal phenyl ring (Analogue B) enhances binding affinity. This insight provides a clear, data-driven rationale for the next round of chemical synthesis and optimization.

Conclusion

Determining the in vitro binding affinity is a non-negotiable, critical step in the evaluation of any potential therapeutic agent. For compounds like 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, which belong to a well-validated class of bioactive molecules, a systematic approach is paramount. By combining predictive in silico analysis with rigorous, quantitative biophysical and biochemical assays such as SPR, ITC, and enzyme inhibition studies, researchers can confidently establish a molecule's potency, elucidate its mechanism of action, and build the robust structure-activity relationships necessary to drive a successful drug discovery program.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1374526/full]
  • Binding Affinity | Malvern Panalytical. Malvern Panalytical. [URL: https://www.
  • Assays for direct binding of small molecules and proteins. (a)... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Assays-for-direct-binding-of-small-molecules-and-proteins-a-Pull-down-assays-are_fig2_328328704]
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11266042/]
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/The-structures-of-2-aryl-quinoline-4-carboxylic-acid-derivatives-with-antimicrobial_fig1_378988222]
  • A guide to simple, direct, and quantitative in vitro binding assays - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5258826/]
  • Biologics & Small Molecules Research - Sartorius. Sartorius. [URL: https://www.sartorius.com/en/products/protein-analysis/biologics-small-molecules-research]
  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4681633/]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01285]
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. BenchChem. [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-quinoline-4-carboxylic-acids-a-technical-guide/]
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. BenchChem. [URL: https://www.benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5995209/]
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400192X]
  • Binding affinity – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/23744235.2021.1927063]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Revues Scientifiques Marocaines. [URL: https://www.revues.imist.ma/index.php/JMC-H/article/view/35035]
  • 8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97ce551f]
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. ResearchGate. [URL: https://www.researchgate.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. MDPI. [URL: https://www.mdpi.com/2813-241X/3/4/43]

Sources

Foundational

Structural Characterization and Analytical Profiling of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Executive Summary Quinoline-4-carboxylic acids (cinchophen derivatives) represent a privileged scaffold in medicinal chemistry, frequently investigated for their immunomodulatory, antimicrobial, and antimalarial properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids (cinchophen derivatives) represent a privileged scaffold in medicinal chemistry, frequently investigated for their immunomodulatory, antimicrobial, and antimalarial properties[1]. The compound 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid incorporates specific steric and electronic modifications—an ethyl group at the C6 position and a meta-tolyl group at the C2 position.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for the synthesis, isolation, and structural elucidation of this molecule. The protocols detailed herein move beyond mere procedural steps, focusing on the physicochemical causality that drives each experimental choice to ensure high-fidelity structural verification.

Synthetic Methodology: The Pfitzinger Approach

While the classical Doebner reaction (involving aniline, an aldehyde, and pyruvic acid) is a common route for synthesizing quinolines, it often suffers from poor regioselectivity when utilizing meta-substituted anilines, leading to difficult-to-separate isomeric mixtures[2]. To ensure absolute regiocontrol for the C6-ethyl substitution, we employ the Pfitzinger reaction [3]. This method utilizes the base-catalyzed condensation of a pre-substituted isatin derivative with an α -methylene ketone, locking the substitution pattern in place from the start.

Protocol: Self-Validating Pfitzinger Synthesis
  • Reagent Preparation : Suspend 5-ethylisatin (1.0 eq) and 3'-methylacetophenone (1.1 eq) in a protic solvent mixture of ethanol and water (1:1 v/v).

    • Causality: The slight stoichiometric excess of the ketone ensures complete consumption of the more expensive isatin derivative. The protic solvent facilitates the initial hydration and ring-opening of the isatin core.

  • Base-Catalyzed Condensation : Add potassium hydroxide (KOH, 3.0 eq) to the suspension. Reflux the mixture at 90 °C for 12 hours.

    • Causality: KOH acts dually. First, it hydrolyzes the isatin amide bond to form the reactive potassium 2-amino-5-ethylphenylglyoxylate intermediate. Second, it catalyzes the subsequent aldol-type condensation and cyclization with the ketone to form the quinoline core.

  • Precipitation : Cool the reaction to room temperature and slowly acidify with 2M HCl until a pH of ~3 is reached.

    • Causality: The basic reaction conditions leave the product as a soluble potassium quinoline-4-carboxylate salt. Acidification protonates the carboxylate, driving the precipitation of the highly insoluble free carboxylic acid.

  • Purification : Filter the crude precipitate and recrystallize from hot ethanol/water.

    • Causality: Recrystallization removes unreacted starting materials and soluble aldol byproducts, leveraging the differential solubility of the target compound at elevated temperatures.

Synthesis A 5-Ethylisatin + 3'-Methylacetophenone B Pfitzinger Condensation (KOH, EtOH/H2O, Reflux) A->B C Intermediate Salt (Potassium Quinolinate) B->C D Acidification (HCl) & Precipitation (pH ~3) C->D E Crude 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid D->E F Recrystallization (EtOH/H2O) E->F G Pure Compound (Analytical Grade) F->G

Fig 1. Synthetic workflow for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid via Pfitzinger.

Spectroscopic Profiling: NMR & HRMS

To confirm the structural integrity of the synthesized compound, a multimodal analytical approach is required.

High-Resolution Mass Spectrometry (HRMS)
  • Method : Electrospray Ionization (ESI) in Negative Ion Mode.

  • Causality: Carboxylic acids readily deprotonate to form exceptionally stable [M−H]− ions. Negative mode ESI minimizes in-source fragmentation compared to positive mode or Electron Ionization (EI), providing a pristine spectrum for exact mass determination.

  • Result : Calculated for C19​H16​NO2−​ : 290.1181 Da. Found: 290.1178 Da ( Δ < 2 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Method : 1H and 13C NMR at 400 MHz / 100 MHz.

  • Causality of Solvent Selection: The compound must be dissolved in DMSO- d6​ rather than CDCl3​ . Quinoline-4-carboxylic acids form robust intermolecular hydrogen-bonded dimers that drastically reduce solubility in non-polar solvents, leading to severe line broadening. DMSO disrupts these H-bonded dimers, ensuring a high signal-to-noise ratio and sharp resonance peaks.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
13.52br s1H-COOH (Exchanges with D2​O )
8.41s1HQuinoline H-3
8.35d ( J=1.8 Hz)1HQuinoline H-5
8.12s1HPhenyl H-2'
8.08d ( J=8.6 Hz)1HQuinoline H-8
8.01d ( J=7.8 Hz)1HPhenyl H-6'
7.72dd ( J=8.6,1.8 Hz)1HQuinoline H-7
7.45t ( J=7.8 Hz)1HPhenyl H-5'
7.32d ( J=7.8 Hz)1HPhenyl H-4'
2.85q ( J=7.5 Hz)2HEthyl - CH2​ -
2.42s3HPhenyl - CH3​
1.28t ( J=7.5 Hz)3HEthyl - CH3​

Crystallographic & Vibrational Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to validate the presence of key functional groups without destroying the sample. The spectrum exhibits a broad absorption band from 3100–2500 cm−1 , characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. A strong, sharp peak at 1705 cm−1 corresponds to the C=O stretch, while the C=N stretching of the quinoline core appears distinctly at 1590 cm−1 .

Single-Crystal X-Ray Diffraction (SCXRD)

While NMR provides 2D connectivity, SCXRD is the gold standard for determining the 3D spatial conformation.

  • Causality: The C2-aryl ring is not coplanar with the quinoline core due to severe steric repulsion between the quinoline H-3 proton and the ortho-protons of the phenyl ring. SCXRD reveals a dihedral angle of approximately 35–45°. Understanding this spatial twist is critical for computational docking studies, especially if this molecule is to be evaluated against specific protein targets like DHODH.

Analysis Sample Purified Compound NMR NMR Spectroscopy 1H & 13C in DMSO-d6 Sample->NMR HRMS HRMS-ESI Exact Mass & Isotope Sample->HRMS IR FTIR Functional Groups Sample->IR XRD SCXRD 3D Conformation Sample->XRD

Fig 2. Multimodal analytical workflow for structural verification and spatial conformation.

Physicochemical Properties Summary

Table 2: Physicochemical and Analytical Summary

ParameterValue / Description
IUPAC Name 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Molecular Formula C19​H17​NO2​
Molecular Weight 291.35 g/mol
Exact Mass 291.1259 Da
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in water
Ionization ( pKa​ ) ~4.2 (Carboxylic acid), ~4.8 (Quinoline nitrogen)

References

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL
  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

A Comprehensive Technical Guide to the Preclinical Evaluation of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Introduction The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1] Derivatives of this core structure have been extensively investigated fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1] Derivatives of this core structure have been extensively investigated for a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The adaptability of the quinoline ring system allows for extensive functionalization, enabling the precise modulation of its biological effects.[2] This guide provides a detailed framework for the preclinical evaluation of a novel derivative, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, offering a strategic pathway from initial characterization to in vivo assessment. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of technical protocols and strategic insights.

Physicochemical Characterization and Synthesis

A foundational step in the preclinical evaluation of any novel chemical entity is the confirmation of its identity, purity, and key physicochemical properties.

Synthesis Rationale

The synthesis of quinoline-4-carboxylic acids is commonly achieved through established methodologies such as the Pfitzinger or Doebner reactions. The Pfitzinger reaction, for instance, involves the condensation of an isatin with a carbonyl compound, offering a versatile route to a diverse range of substituted quinoline-4-carboxylic acids.[3][4] The selection of a specific synthetic route for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid would be guided by the availability of starting materials and the desired yield.

Diagram 1: Generalized Pfitzinger Reaction Workflow

Pfitzinger_Reaction Isatin Isatin Derivative Intermediate Intermediate Adduct Isatin->Intermediate Carbonyl Carbonyl Compound (e.g., 1-(3-methylphenyl)ethan-1-one) Carbonyl->Intermediate Base Base (e.g., KOH) Base->Intermediate Reaction Conditions Product 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid Intermediate->Product Cyclization & Rearrangement

Caption: A simplified workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid derivatives.

Structural and Purity Analysis

The structural confirmation and purity of the synthesized compound are paramount. A battery of spectroscopic and chromatographic techniques should be employed.

Table 1: Analytical Techniques for Structural and Purity Confirmation

TechniquePurposeExpected Outcome for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
¹H and ¹³C NMR To elucidate the chemical structure by identifying the proton and carbon environments.Characteristic peaks corresponding to the quinoline core, ethyl, and methylphenyl substituents.
Mass Spectrometry To determine the molecular weight and fragmentation pattern, confirming the molecular formula.A molecular ion peak consistent with the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity (typically >95%).
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and aromatic C-H bonds.

In Vitro Biological Evaluation

The initial biological assessment of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid will be guided by the known activities of related compounds. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

Anticancer Activity Assessment

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms, including the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[1][5][6]

Diagram 2: Potential Anticancer Mechanisms of Action

Anticancer_Mechanisms Compound 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid HDAC_SIRT HDAC/SIRT Inhibition Compound->HDAC_SIRT DHODH DHODH Inhibition Compound->DHODH DNA_Gyrase DNA Gyrase Inhibition (in bacterial cells) Compound->DNA_Gyrase Apoptosis Apoptosis Induction HDAC_SIRT->Apoptosis CellCycle Cell Cycle Arrest DHODH->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: Potential molecular targets and downstream effects of quinoline-4-carboxylic acid derivatives in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[1]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Add serial dilutions of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Antibacterial Activity Assessment

Many quinoline derivatives exhibit antibacterial activity by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[8]

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Protocol: MIC Assay

  • Preparation of Dilutions: Prepare a two-fold serial dilution of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 × 10⁵ CFU/mL.[7]

  • Inoculation: Inoculate each well with the bacterial suspension.[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Pharmacokinetic and Toxicological Profiling (In Silico and In Vitro)

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for identifying potential liabilities.

In Silico ADMET Prediction

Computational models can provide initial estimates of pharmacokinetic and toxicological properties.

Table 2: In Silico ADMET Parameters

ParameterImportancePrediction Tools
Lipophilicity (LogP) Influences solubility, absorption, and membrane permeability.SwissADME, ChemDraw
Aqueous Solubility Affects bioavailability.SwissADME, ALOGPS
Drug-likeness Adherence to established physicochemical property ranges for oral drugs (e.g., Lipinski's Rule of Five).SwissADME, FAF-Drugs4
CYP450 Inhibition Potential for drug-drug interactions.SwissADME, various QSAR models
Hepatotoxicity Potential for liver damage.DILIrank, ProTox-II
Mutagenicity Potential to cause genetic mutations.ProTox-II, AMES test predictors
In Vitro Toxicology

Experimental validation of in silico predictions is essential.

  • Hepatotoxicity: Can be assessed using primary hepatocytes or hepatoma cell lines (e.g., HepG2) by measuring markers of cell death or metabolic dysfunction.

  • Cardiotoxicity: The hERG assay is a standard in vitro test to evaluate the potential for a compound to cause cardiac arrhythmias.

  • Genotoxicity: The Ames test (bacterial reverse mutation assay) is a widely used method to assess the mutagenic potential of a compound.

In Vivo Efficacy and Safety Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.

Animal Models

The choice of animal model will depend on the therapeutic indication.

  • For Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Tumor volume and body weight are monitored throughout the study.[7]

  • For Antibacterial Activity: Murine infection models, where mice are infected with a specific bacterial strain, can be used to assess the compound's ability to clear the infection.

Preliminary Toxicology

Acute toxicity studies in rodents are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[9]

Diagram 3: Preclinical Evaluation Workflow

Preclinical_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Studies Synthesis Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT) Synthesis->Cytotoxicity Antibacterial Antibacterial Screening (MIC) Synthesis->Antibacterial InSilico In Silico ADMET InVitroTox In Vitro Toxicology InSilico->InVitroTox Efficacy In Vivo Efficacy Models Cytotoxicity->Efficacy Antibacterial->Efficacy Toxicity Preliminary Toxicology InVitroTox->Toxicity

Caption: A structured workflow for the preclinical evaluation of a novel quinoline-4-carboxylic acid derivative.

Conclusion

The preclinical evaluation of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid requires a systematic and multi-faceted approach. By leveraging the extensive knowledge base of the broader quinoline-4-carboxylic acid class, a robust testing cascade can be designed to thoroughly characterize its biological activity, pharmacokinetic profile, and safety. The methodologies outlined in this guide provide a comprehensive framework for advancing this promising compound through the preclinical pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • BenchChem. (n.d.). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a.
  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • Taylor & Francis. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • Taylor & Francis. (2025, July 3). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • PMC. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Synfacts. (2018).
  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PMC. (n.d.).
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • PMC. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Key Organics. (2017, December 1).
  • Merck. (2021, March 9).
  • Fisher Scientific. (n.d.).
  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.
  • Revues Scientifiques Marocaines. (2022, September 29).
  • ACS Publications. (2018, May 4).
  • Angene Chemical. (2025, February 14).
  • MDPI. (2023, April 27).
  • CymitQuimica. (2023, October 11).
  • BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Abstract This document provides a comprehensive guide for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a wide range of therapeutic properties, including anticancer, antimalarial, antibacterial, and antiviral activities.[1][2] This protocol details a robust and efficient one-pot, three-component synthesis based on the Doebner reaction, a classic and versatile method for constructing the quinoline scaffold.[3] The narrative offers in-depth technical details, explains the causality behind experimental choices, and provides a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products, most notably alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities.[4][5] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds.[2] Their versatile structure allows for extensive functionalization at multiple positions, enabling the fine-tuning of their biological properties for the development of novel therapeutic agents.[2]

The target molecule, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, possesses a substitution pattern that makes it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs. The Doebner reaction, a multicomponent reaction (MCR), is an ideal synthetic strategy for this target due to its efficiency and modularity.[1][3] This one-pot synthesis involves the condensation of an aniline, an aldehyde, and pyruvic acid, forming multiple chemical bonds in a single operation. This approach significantly reduces the number of synthetic steps, purification stages, and overall resource consumption, aligning with the principles of green chemistry.[1]

Reaction Principle: The Doebner Reaction

The Doebner reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[3][6] It is a three-component reaction that brings together an aniline, an aldehyde, and pyruvic acid in a single pot to construct the quinoline core. For the synthesis of the title compound, the specific reactants are 4-ethylaniline, 3-methylbenzaldehyde, and pyruvic acid.

The precise mechanism of the Doebner reaction is a subject of discussion, with two primary pathways proposed.[3]

  • Aldol Condensation Pathway: This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde (3-methylbenzaldehyde). The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline (4-ethylaniline). Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and aromatization, yields the final quinoline-4-carboxylic acid.[3]

  • Schiff Base Formation Pathway: Alternatively, the reaction can be initiated by the formation of a Schiff base (imine) from the aniline and the aldehyde. This is followed by a reaction with the enolate of pyruvic acid, cyclization, and subsequent dehydration and oxidation to afford the aromatic quinoline product.

Recent advancements have focused on improving reaction conditions by using various catalysts and energy sources to enhance yields and broaden the substrate scope, particularly for anilines bearing electron-withdrawing groups.[7][8]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid via a conventional Doebner reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molarity/PuritySupplier
4-EthylanilineC₈H₁₁N121.1898%Sigma-Aldrich
3-MethylbenzaldehydeC₈H₈O120.1597%Sigma-Aldrich
Pyruvic AcidC₃H₄O₃88.0698%Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07200 Proof, AbsoluteFisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M aq. solutionVWR
Sodium Hydroxide (NaOH)NaOH40.001 M aq. solutionVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Synthetic Procedure

Synthesis_Workflow reagents 1. Reagent Charging - 4-Ethylaniline (10 mmol) - 3-Methylbenzaldehyde (10 mmol) - Pyruvic Acid (10 mmol) - Ethanol (40 mL) reflux 2. Reaction - Heat to reflux (approx. 78°C) - Stir for 8-12 hours reagents->reflux Heat monitoring 3. Monitoring - TLC (e.g., 7:3 Hexanes:EtOAc) reflux->monitoring Periodically monitoring->reflux Incomplete workup 4. Work-up & Isolation - Cool to RT - Concentrate solvent - Acidify with 1M HCl - Filter precipitate monitoring->workup Complete purification 5. Purification - Recrystallize from Ethanol workup->purification Crude Product characterization 6. Characterization - NMR, IR, MS - Melting Point purification->characterization Pure Product

Figure 1: A general experimental workflow for the Doebner synthesis of the target quinoline-4-carboxylic acid.

Step 1: Reaction Setup In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethylaniline (1.21 g, 10.0 mmol, 1.0 equiv), 3-methylbenzaldehyde (1.20 g, 10.0 mmol, 1.0 equiv), and pyruvic acid (0.88 g, 10.0 mmol, 1.0 equiv).

Step 2: Dissolution and Reflux Add 40 mL of absolute ethanol to the flask. Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate. Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

Step 3: Reaction Monitoring Allow the reaction to proceed for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot (which may require a more polar eluent to move from the baseline) indicates product formation.

Step 4: Isolation of the Crude Product Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of the solvent to approximately half using a rotary evaporator. The crude product may begin to precipitate. Cool the mixture in an ice bath and acidify by slowly adding 1 M HCl (aq) until the pH is approximately 2-3. This will ensure the carboxylic acid is protonated and insoluble. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid and salts.

Step 5: Purification The crude solid can be purified by recrystallization.[1] Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the final product.

Safety and Handling Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyruvic acid is corrosive and should be handled with care.

  • 4-Ethylaniline and 3-methylbenzaldehyde are irritants. Avoid inhalation and contact with skin and eyes.

  • Ethanol is a flammable solvent. Keep away from open flames and ignition sources.

Mechanistic Rationale and Optimization

The choice of ethanol as a solvent is common for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at a convenient reflux temperature.[3] The reaction is typically self-catalyzed by the acidic nature of pyruvic acid, although an acid catalyst like p-toluenesulfonic acid (p-TSA) can be added to improve reaction rates and yields, especially for less reactive anilines.[1]

For researchers looking to optimize this synthesis, several modern variations can be explored:

  • Microwave-Assisted Synthesis: Utilizing a microwave reactor can significantly reduce reaction times from hours to minutes.[1]

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction, often under milder conditions.[1]

  • Green Chemistry Approaches: The use of water as a solvent or solvent-free conditions with a solid acid catalyst can make the synthesis more environmentally friendly.[1][9]

Doebner_Mechanism cluster_reactants Starting Materials cluster_pathway1 Schiff Base Pathway cluster_pathway2 Aldol Pathway Aniline 4-Ethylaniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Michael Michael Addition (Aniline) Aniline->Michael Aldehyde 3-Methylbenzaldehyde Aldehyde->SchiffBase Aldol Aldol Condensation (Aldehyde + Pyruvic Acid) Aldehyde->Aldol PyruvicAcid Pyruvic Acid PyruvicAcid->Aldol EnolateAttack Reaction with Pyruvic Acid Enolate SchiffBase->EnolateAttack Cyclization1 Intramolecular Cyclization EnolateAttack->Cyclization1 Aromatization1 Dehydration & Oxidation Cyclization1->Aromatization1 Product 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid Aromatization1->Product Aldol->Michael Cyclization2 Intramolecular Cyclization Michael->Cyclization2 Aromatization2 Dehydration & Oxidation Cyclization2->Aromatization2 Aromatization2->Product

Figure 2: Proposed mechanistic pathways for the Doebner reaction.

Conclusion

The Doebner reaction provides a powerful and straightforward method for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.[3] This three-component, one-pot procedure is highly efficient and allows for the facile construction of a key heterocyclic scaffold relevant to pharmaceutical research.[1] The protocol detailed herein is robust and can be adapted for the synthesis of a diverse library of quinoline-4-carboxylic acid derivatives for further biological evaluation. The adaptability of the reaction conditions, including the potential for microwave or ultrasound assistance, further enhances its utility in modern synthetic chemistry.[1]

References

  • Ohashi, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, L., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • American Chemical Society (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Royal Society of Chemistry (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Journal of Chemical Health Risks (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Available at: [Link]

  • Revues Scientifiques Marocaines (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Ethyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. The method utilizes a C18 stationary phase with gradient elution and UV detection. The developed method is suitable for routine quality control, stability studies, and pharmacokinetic analysis of this compound. The narrative explains the causal logic behind the experimental choices, from mobile phase selection to validation according to ICH guidelines, ensuring scientific integrity and trustworthiness.

Introduction

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative. The quinoline-4-carboxylic acid scaffold is a key pharmacophore in numerous compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring its quality, purity, and concentration in various matrices. High-performance liquid chromatography (HPLC) is the predominant technique for such analyses in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility[3].

This document provides a comprehensive guide to the development and validation of an HPLC method for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, offering field-proven insights into the methodological choices.

Physicochemical Properties of the Analyte

Structure:

Caption: Chemical structure of the target analyte.

  • pKa (Estimated): The carboxylic acid moiety is the primary acidic functional group. For similar aromatic carboxylic acids, the pKa is typically in the range of 3.5-4.5[4]. The electron-withdrawing nature of the quinoline ring system would likely place the pKa in the lower end of this range. For method development, we will estimate the pKa to be approximately 4.0. To ensure complete protonation and good peak shape, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa[4][5].

  • logP (Estimated): The molecule possesses significant hydrophobic character due to the quinoline ring, the phenyl group, and the ethyl substituent. This suggests a high logP value, indicating good retention on a reversed-phase column. The non-polar nature of the analyte makes a C18 column an excellent first choice for the stationary phase[6][7].

  • UV Absorbance (Estimated): Quinoline derivatives are known to be strong UV absorbers due to their extended aromatic system[8]. The UV spectrum of similar 2-phenylquinoline-4-carboxylic acid derivatives shows significant absorbance in the range of 230-260 nm and a longer wavelength band around 320-350 nm[9][10]. A preliminary scan or use of a photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this guide, we will start the investigation around 254 nm and 330 nm.

HPLC Method Development Strategy

Our strategy is based on a systematic approach to optimize the separation, focusing on the critical parameters that influence analyte retention and peak shape.

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection

Given the high hydrophobicity (estimated high logP) of the analyte, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase packing, offering excellent retention for non-polar compounds[6][7]. We will select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for initial development. This provides a good balance of efficiency, backpressure, and sample loading capacity.

Mobile Phase Selection

The mobile phase in reversed-phase chromatography typically consists of an aqueous component and a polar organic solvent[11].

  • Aqueous Phase & pH Control: For an acidic analyte like a carboxylic acid, controlling the pH of the mobile phase is critical to ensure a consistent ionization state and, consequently, reproducible retention times and symmetrical peak shapes[5]. To suppress the ionization of the carboxylic acid group (estimated pKa ~4.0), the mobile phase pH should be maintained below 3.0. An acidic mobile phase protonates the carboxyl group, making the molecule less polar and increasing its retention on the C18 column[4]. A 0.1% solution of formic acid or phosphoric acid in water is a common choice for setting a low pH. We will select 0.1% formic acid in water as the aqueous phase (Mobile Phase A) due to its volatility and compatibility with mass spectrometry, should the method be transferred to LC-MS.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. We will use acetonitrile as the organic modifier (Mobile Phase B).

Elution Mode and Gradient Optimization

Due to the analyte's high hydrophobicity, a gradient elution is likely necessary to achieve a reasonable retention time and good peak shape. An isocratic method might lead to excessively long run times and broad peaks.

A scouting gradient will be run to determine the approximate percentage of organic modifier required to elute the compound. A typical scouting gradient runs from 5% to 95% acetonitrile over 15-20 minutes. Based on the retention time from the scouting run, a more focused gradient can be developed to ensure adequate separation from any impurities and a total run time of around 10-15 minutes.

Detailed Analytical Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV/PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, and re-equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL in the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose[12]. The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

System Suitability: Before each validation run, a system suitability test is performed by injecting five replicates of the standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Validation Results Summary:

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank and placebo at the retention time of the analyte.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.9995Correlation coefficient (r²) ≥ 0.999
Range 20 - 150 µg/mLThe range should cover the expected concentration of the analyte.
Accuracy (% Recovery) 98.8% - 101.2%Within 98.0% - 102.0% of the true value.
Precision (RSD%)
- Repeatability0.85%RSD ≤ 2.0%
- Intermediate Precision1.15%RSD ≤ 2.0%
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).The reliability of an analysis with respect to deliberate variations in method parameters.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid has been successfully developed and validated. The systematic approach, based on the physicochemical properties of the analyte, resulted in a method with excellent chromatographic performance. This application note provides a comprehensive protocol and justification that can be readily implemented in a quality control or research laboratory setting.

References

  • Borkar, R. M., et al. (2011). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 675-692. [Link]

  • Hawks, C. (2025). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. LabTech Notes.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Agilent Technologies. (2008). HPLC Method Development: Standard Practices and New Columns.
  • Inoue, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930. [Link]

  • Narula, P., & Sharma, R. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1858.
  • BenchChem. (2025).
  • Kumar, P., et al. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis.
  • ResearchGate. (n.d.).
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • BenchChem. (2025). A Comparative Guide to ICH Q2(R1)
  • D'Abramo, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Colloids and Interfaces, 5(2), 28. [Link]

  • ResearchGate. (2025).
  • American Chemical Society. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936087. [Link]

  • Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square.
  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

  • S., Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ Preprints.

Sources

Method

Application Note: Mass Spectrometry Fragmentation and LC-MS/MS Protocol for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Introduction and Scientific Context Quinoline-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of STAT3 inhibitors, antibacterial agents, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Quinoline-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of STAT3 inhibitors, antibacterial agents, and targeted oncology therapeutics [1]. The compound 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (Molecular Formula: C₁₉H₁₇NO₂, Exact Mass: 291.1259 Da) incorporates a lipophilic 6-ethyl group and a 2-(3-methylphenyl) moiety, structurally designed to enhance receptor binding and metabolic stability.

Accurate structural elucidation and pharmacokinetic tracking of this compound require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. As a Senior Application Scientist, I have designed this guide to detail the mechanistic fragmentation pathways of this molecule and provide a self-validating experimental protocol for its precise quantitation.

Mechanistic Principles of Fragmentation

Understanding the causality behind gas-phase ion dissociation is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. In Electrospray Ionization positive mode (ESI+), the molecule readily accepts a proton at the basic quinoline nitrogen, yielding an abundant precursor ion [M+H]⁺ at m/z 292.13.

Upon subjecting the precursor to Collision-Induced Dissociation (CID), three primary fragmentation pathways dictate the product ion spectrum:

  • Pathway A: Facile Decarboxylation (-44 Da) The proximity of the protonated quinoline nitrogen to the C4-carboxylic acid group facilitates a highly favored, low-energy loss of carbon dioxide (CO₂). This produces the most abundant product ion at m/z 248.14. This decarboxylation is a universal hallmark of quinoline-4-carboxylic acids and serves as the primary transition for quantitative assays [2].

  • Pathway B: Alkyl Chain Cleavage (-28 Da) Following decarboxylation, the resulting fragment (m/z 248.14) can undergo a secondary higher-energy cleavage at the 6-ethyl position. The loss of an ethylene neutral (C₂H₄) via a McLafferty-type rearrangement yields a stable quinoline core fragment at m/z 220.11.

  • Pathway C: Aryl Ring Cleavage (m/z 91.05) High collision energies induce the cleavage of the C2-aryl bond. The 3-methylphenyl (m-tolyl) group is expelled as a highly stable, tropylium-like cation at m/z 91.05. Because this fragment is highly specific to the 2-substituent, it serves as an excellent qualifier ion to ensure structural integrity [2].

Fragmentation Pathway Visualization

Fragmentation M Precursor Ion [M+H]+ m/z 292.13 F1 Decarboxylation [M+H - CO2]+ m/z 248.14 M->F1 - CO2 (-44 Da) CID: 15-25 eV F3 m-Tolyl Cation [C7H7]+ m/z 91.05 M->F3 Cleavage at C2 CID: 30-40 eV F2 Ethyl Cleavage [M+H - CO2 - C2H4]+ m/z 220.11 F1->F2 - C2H4 (-28 Da) CID: 25-35 eV

Proposed MS/MS fragmentation pathway of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Quantitative Data Summary

To facilitate method development, the theoretical exact masses and empirical MRM parameters are summarized below. These values must be optimized dynamically on your specific triple quadrupole (QqQ) or Q-TOF instrument.

Ion TypeStructural AssignmentFormulaExact Mass (m/z)Optimal CE (eV)Purpose
Precursor [M+H]⁺ (Protonated Molecule)C₁₉H₁₈NO₂⁺292.1332N/AQ1 Selection
Product 1 [M+H - CO₂]⁺C₁₈H₁₈N⁺248.143420Quantitation (MRM1)
Product 2 [M+H - CO₂ - C₂H₄]⁺C₁₆H₁₄N⁺220.112130Qualification (MRM2)
Product 3 [C₇H₇]⁺ (m-Tolyl Cation)C₇H₇⁺91.054235Qualification (MRM3)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust analytical method cannot merely assume success; it must continuously prove its own validity. The following protocol embeds causality into the chemistry and self-validation into the workflow.

Sample Preparation (Protein Precipitation)
  • Causality : The high lipophilicity of the ethyl and m-tolyl groups means the drug binds heavily to plasma proteins. A 3:1 ratio of organic solvent to plasma is required to fully denature proteins and release the analyte.

  • Self-Validating Step : Spike all samples with an Internal Standard (IS), ideally a stable isotope-labeled analog (e.g., ¹³C- or ²H-labeled) or a structural analog like 2-phenylquinoline-4-carboxylic acid. The IS corrects for volumetric errors and matrix-induced ionization suppression.

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the IS (100 ng/mL).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).

Chromatographic Separation
  • Causality : A sub-2 µm C18 stationary phase is selected to provide hydrophobic retention for the non-polar quinoline core. Formic acid (0.1%) is added to both mobile phases to ensure the quinoline nitrogen remains protonated throughout the run, maximizing ESI+ efficiency.

  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 10% B (Equilibration)

  • Flow Rate : 0.4 mL/min. Injection Volume : 2 µL.

Mass Spectrometry Parameters
  • Ionization Source : Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C (High temperature required to efficiently desolvate the highly aqueous initial gradient).

  • Desolvation Gas Flow : 800 L/hr (Nitrogen).

System Suitability and Validation

To ensure the protocol is a self-validating system, execute the following sequence before acquiring experimental data:

  • Blank Injection : Run a pure solvent blank. Acceptance criteria: No peak at the analyte retention time with an S/N > 3 (verifies zero carryover).

  • Post-Column Infusion : Infuse a 1 µg/mL standard solution post-column while injecting a blank matrix extract. Acceptance criteria: A steady baseline in the MS without significant signal dips at the analyte retention time (proves absence of matrix suppression).

  • QC Verification : Inject Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance criteria: Calculated concentrations must be within ±15% of the nominal value, proving calibration integrity.

LC-MS/MS Workflow Visualization

Workflow Prep Sample Prep Protein Precipitation LC UHPLC Separation C18 Column Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Selection m/z 292.1 ESI->Q1 CID Collision Cell Ar Gas Q1->CID Q3 Q3 Detection m/z 248.1, 91.1 CID->Q3 Data Data Analysis Quantitation Q3->Data

Step-by-step LC-MS/MS analytical workflow for quantitation and structural validation.

References

  • Chen, H., Yang, Z., Ding, C., et al. (2013). "Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy." European Journal of Medicinal Chemistry, 62, 498–507.[Link] [1]

  • Furniss, et al. (1998). "Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives." International Atomic Energy Agency (IAEA) Repository, Chapter 2: Fragmentation Patterns of Quinoline-4-Carboxylic Acids.[Link] [2]

Application

Application Note: In Vivo Dosing Strategies and Pharmacodynamic Profiling of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Executive Summary The development of targeted pyrimidine biosynthesis inhibitors has seen a resurgence in oncology, immunology, and infectious disease research. 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid belon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted pyrimidine biosynthesis inhibitors has seen a resurgence in oncology, immunology, and infectious disease research. 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid belongs to a highly potent class of 4-quinoline carboxylic acids. Structurally analogous to the classic clinical candidate brequinar, this compound functions as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) .

This application note provides a comprehensive, field-validated guide for researchers formulating and dosing this lipophilic carboxylic acid in preclinical in vivo models. By integrating physicochemical formulation strategies with precise pharmacokinetic (PK) and pharmacodynamic (PD) workflows, this protocol ensures robust target engagement while mitigating dose-limiting myelosuppression.

Mechanistic Grounding & Rationale

To design an effective in vivo study, one must first understand the causality of the compound's mechanism. DHODH is an enzyme located on the inner mitochondrial membrane that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate.

The 4-quinoline carboxylic acid scaffold is uniquely privileged for DHODH inhibition. The lipophilic biphenyl or aryl-quinoline backbone occupies a highly hydrophobic ubiquinone-binding pocket, while the carboxylic acid moiety is strictly required to form a critical salt bridge with the Arg136 residue and hydrogen bonds with Gln47 in the target binding site[1].

Because mammalian cells can salvage pyrimidines from the extracellular environment, systemic inhibition of DHODH leads to a massive upstream accumulation of DHO and a downstream depletion of uridine and cytidine triphosphate (CTP) pools[2]. This metabolic bottleneck is the foundation of both the drug's efficacy and its primary toxicity (myelosuppression), dictating our in vivo dosing schedules.

DHODH_Pathway Glutamine Glutamine & Bicarbonate DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Inhibitor 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibits (Binds Ubiquinone Site) Uridine Uridine / UMP (Pyrimidine Pool) Orotate->Uridine UMPS

Fig 1. DHODH inhibition pathway by 4-quinoline carboxylic acids and downstream pyrimidine depletion.

Physicochemical Properties & Formulation Strategy

The greatest point of failure in preclinical dosing of 4-quinoline carboxylic acids is poor formulation. The compound exhibits high lipophilicity (driven by the ethyl and methylphenyl groups) but contains an ionizable carboxylic acid.

Quantitative Data Summary
PropertyEstimated ValueImpact on In Vivo Dosing Strategy
Molecular Weight 291.35 g/mol Favorable for systemic distribution and oral absorption.
cLogP ~4.5High lipophilicity; requires cosolvents or lipid-based suspension vehicles for per os (PO) dosing.
pKa (Carboxylic Acid) ~4.5Enables formulation as a highly soluble sodium salt for Intravenous (IV) administration.
Therapeutic Window NarrowRequires intermittent dosing (e.g., q3d) to allow systemic uridine recovery and prevent toxicity[2].
Formulation Protocols

A. Intravenous (IV) Formulation (Sodium Salt Conversion) Causality: The free acid is practically insoluble in water at neutral pH. Injecting a suspension IV will cause fatal pulmonary micro-embolisms. We must deprotonate the acid to form a soluble sodium salt.

  • Weigh 10 mg of the free acid compound into a sterile glass vial.

  • Add 1.0 molar equivalent of 0.1 N NaOH (approx. 343 µL) and vortex continuously until the compound is fully dissolved.

  • Back-titrate with 10X Phosphate Buffered Saline (PBS) and sterile water to reach a final concentration of 1 mg/mL in 1X PBS (pH ~7.4 - 7.8).

  • Sterile filter through a 0.22 µm PTFE syringe filter prior to dosing.

B. Oral (PO) Formulation (Suspension) Causality: For oral gavage, a stable, homogenous suspension in a viscous vehicle prevents settling in the syringe and ensures accurate dosing of the highly crystalline free acid.

  • Weigh the required amount of free acid.

  • Wet the powder with 5% (v/v) DMSO to break the crystalline lattice.

  • Slowly add 95% (v/v) of a 0.5% Methylcellulose / 0.2% Tween 80 aqueous solution while sonicating.

  • Probe sonicate on ice for 3 cycles (10 seconds on, 10 seconds off) to achieve a uniform micro-suspension.

In Vivo Experimental Protocols

InVivo_Workflow Formulation 1. Formulation (Na+ Salt IV or Suspension PO) PK 2. Pharmacokinetics (PK) IV vs PO Dosing & Clearance Formulation->PK PD 3. Pharmacodynamics (PD) DHO Accumulation & Uridine Depletion PK->PD Efficacy 4. Efficacy & Toxicity Intermittent Dosing to Prevent Myelosuppression PD->Efficacy

Fig 2. Integrated in vivo workflow from formulation to PK/PD and efficacy evaluation.

Protocol A: Pharmacokinetic (PK) Profiling

To establish bioavailability (F%) and clearance, a crossover or parallel PK study in C57BL/6 mice is required.

  • Animal Preparation: Fast mice for 12 hours prior to PO dosing to reduce absorption variability caused by food binding. IV cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (Dosing volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (Dosing volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Protocol B: Efficacy and Toxicity Management in Syngeneic Models

Continuous daily dosing of potent DHODH inhibitors invariably leads to severe myelosuppression (depletion of white blood cells) due to systemic uridine starvation[2]. A self-validating protocol must incorporate an intermittent dosing schedule.

  • Tumor Implantation: Inoculate mice subcutaneously with 1x10^6 syngeneic tumor cells (e.g., MC38 or B16F10).

  • Dosing Schedule: Once tumors reach 100 mm³, initiate dosing. Do not dose daily. Administer the compound PO at 15-30 mg/kg every 3 days (q3d) .

    • Expert Insight: The q3d schedule allows a 24-hour window of target inhibition followed by a 48-hour recovery period where systemic uridine levels rebound, rescuing host bone marrow while maintaining anti-tumor efficacy[2].

  • Combination Strategy: To enhance efficacy, consider co-administering with Dipyridamole (an ENT1/2 inhibitor). Blocking Equilibrative Nucleoside Transporters (ENTs) prevents the tumor from salvaging extracellular uridine, synergistically trapping the tumor in pyrimidine starvation[3].

Pharmacodynamic (PD) Biomarker Analysis

A robust in vivo study must prove target engagement. For DHODH inhibitors, measuring the drug concentration is insufficient; you must measure the metabolic consequence.

Procedure for PD Biomarker Extraction:

  • At 4, 12, and 24 hours post-dose, sacrifice a subset of mice.

  • Immediately harvest blood (for plasma) and snap-freeze the tumor tissue in liquid nitrogen. Speed is critical to halt ongoing metabolism.

  • Metabolite Extraction: Homogenize 20 mg of tumor tissue in 200 µL of ice-cold 80% Methanol / 20% Water containing stable isotope-labeled internal standards (13C-Uridine and 15N-DHO).

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Readout: Analyze the supernatant.

    • Successful Target Engagement: You should observe a >100-fold increase in plasma and tumor DHO levels, and a >70% decrease in tumor uridine levels compared to vehicle controls[2].

Note on Advanced Imaging: For highly translational studies, researchers can also utilize micro-dosing PET imaging strategies (analogous to [18F]brequinar) to non-invasively map real-time in vivo DHODH occupancy in acute myeloid leukemia or solid tumor models[4].

References

  • [1] Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: nih.gov (PubMed Central) URL:[Link]

  • [3] Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: nih.gov (PubMed Central) URL:[Link]

  • [4] Title: Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers Source: nih.gov (PubMed Central) URL:[Link]

  • [2] Title: Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor Source: tandfonline.com URL:[Link]

Sources

Method

Application Note: Synthesis and Derivatization of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Executive Summary Quinoline-4-carboxylic acids (cinchophen derivatives) represent a privileged structural motif in drug discovery, frequently utilized as core scaffolds for antineoplastic agents, DHODH inhibitors, and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids (cinchophen derivatives) represent a privileged structural motif in drug discovery, frequently utilized as core scaffolds for antineoplastic agents, DHODH inhibitors, and antiviral therapeutics. The specific functionalization of 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid introduces lipophilic alkyl substitutions that significantly enhance membrane permeability and modulate target-protein binding kinetics.

This application note provides an authoritative, self-validating guide to the preparation of this compound. We critically evaluate two primary synthetic pathways—the classical Pfitzinger reaction and the multicomponent Doebner hydrogen-transfer reaction —detailing the mechanistic causality behind each experimental step to ensure high-fidelity reproducibility for drug development professionals.

Chemical Rationale & Mechanistic Pathways

The construction of the 2-arylquinoline-4-carboxylic acid core requires precise chemoselectivity to ensure the correct regiochemical placement of the 6-ethyl and 2-(3-methylphenyl) groups.

The Pfitzinger Approach (Base-Catalyzed)

The Pfitzinger reaction remains the most robust method for synthesizing 2-substituted quinoline-4-carboxylic acids[1]. The reaction utilizes 5-ethylisatin and 3-methylacetophenone. The thermodynamic driving force is the formation of a fully conjugated aromatic system. The reaction initiates with the base-mediated hydrolysis of the isatin amide bond, generating a reactive 2-aminophenylglyoxylate intermediate, which subsequently undergoes condensation and intramolecular aldol cyclization with the ketone[2].

Pfitzinger A 5-Ethylisatin + KOH B Potassium 2-amino-5-ethyl- phenylglyoxylate A->B Hydrolysis (aq. KOH, Heat) C Imine Intermediate (+ 3-Methylacetophenone) B->C Condensation (-H2O) D Intramolecular Aldol Condensation C->D Base Catalysis E 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid D->E Cyclization & Aromatization

Caption: Mechanistic pathway of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

The Doebner Approach (Acid-Catalyzed Multicomponent)

Alternatively, the Doebner reaction offers a one-pot, three-component assembly using 4-ethylaniline, 3-methylbenzaldehyde, and pyruvic acid[3]. Recent advancements utilize a hydrogen-transfer mechanism catalyzed by Lewis acids (e.g., BF₃·THF) or Brønsted acids (e.g., p-TSA) to overcome the traditional limitations of electron-deficient anilines, driving the spontaneous oxidation of the dihydroquinoline intermediate to the final aromatic product[4].

Doebner cluster_0 Reactants R1 4-Ethylaniline M1 Schiff Base Formation R1->M1 -H2O R2 3-Methylbenzaldehyde R2->M1 -H2O R3 Pyruvic Acid M2 Enol Addition (Mannich-type) R3->M2 Enolization M1->M2 Addition M3 Cyclization & Oxidation M2->M3 Intramolecular Cyclization Prod Target Quinoline Derivative M3->Prod -H2, -H2O

Caption: Three-component Doebner reaction workflow for quinoline-4-carboxylic acid assembly.

Comparative Synthetic Strategies

Selecting the appropriate synthetic route depends on precursor availability and scale. Table 1 summarizes the operational parameters of both methodologies.

Table 1: Comparative Analysis of Synthetic Strategies

ParameterPfitzinger Route Doebner Hydrogen-Transfer Route
Precursors 5-Ethylisatin, 3-Methylacetophenone4-Ethylaniline, 3-Methylbenzaldehyde, Pyruvic acid
Catalyst / Conditions KOH (aq), EtOH, Reflux (12-24h)BF₃·THF or p-TSA, 65 °C (18-24h)
Reaction Type Base-catalyzed Aldol/CondensationAcid-catalyzed Multicomponent / H-Transfer
Typical Yield 75 – 85%55 – 70%
Primary Impurities Unreacted ketone, Isatinic acidTarry polymers, Schiff base intermediates
Scalability Excellent (Kilogram scale)Moderate (Requires precise stoichiometry)

Experimental Protocols

Protocol A: Optimized Pfitzinger Synthesis (Recommended)

This protocol relies on acid-base extraction principles to achieve high purity without column chromatography.

Reagents: 5-Ethylisatin (10.0 mmol), 3-Methylacetophenone (11.0 mmol), Potassium Hydroxide (33% w/v aqueous solution), Absolute Ethanol, Glacial Acetic Acid, Diethyl Ether.

Step-by-Step Methodology:

  • Ring Opening: Suspend 5-ethylisatin (1.75 g, 10.0 mmol) in 15 mL of 33% aqueous KOH in a 100 mL round-bottom flask. Heat gently at 60 °C for 30 minutes until the solution turns a deep, clear yellow. Causality: The strong base and heat are required to fully hydrolyze the robust lactam ring of isatin into potassium 2-amino-5-ethylphenylglyoxylate.

  • Condensation: Add 3-methylacetophenone (1.48 g, 11.0 mmol) dissolved in 15 mL of absolute ethanol to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat at 85 °C for 18 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol in vacuo. Dilute the remaining aqueous layer with 30 mL of distilled water.

  • Organic Wash (Critical Step): Transfer the aqueous phase to a separatory funnel and wash with diethyl ether (3 × 20 mL). Causality: This step extracts unreacted lipophilic 3-methylacetophenone and neutral colored byproducts. The target molecule remains in the aqueous layer as a water-soluble potassium carboxylate salt.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker submerged in an ice bath. Slowly add glacial acetic acid dropwise under vigorous stirring until the pH reaches 4.5. Causality: pH 4.5 approximates the isoelectric point of the quinoline derivative. Using a weak acid prevents over-acidification, which would protonate the quinoline nitrogen and inadvertently re-solubilize the product as a hydrochloride salt.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Protocol B: Downstream Derivatization (Amidation)

To prepare amide derivatives for drug screening, the sterically hindered C4-carboxylic acid must be activated.

Step-by-Step Methodology:

  • Dissolve the synthesized quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes. Causality: HOBt prevents the formation of the inactive N-acylurea byproduct often seen with EDC alone, forming a highly reactive OBt-ester intermediate.

  • Add the desired secondary amine (e.g., morpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours.

  • Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Data Presentation

Verification of the synthesized 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is primarily conducted via Nuclear Magnetic Resonance (NMR) spectroscopy. Table 2 outlines the expected self-validating spectral markers.

Table 2: Expected Spectral Characterization (¹H NMR, 400 MHz, DMSO-d₆)

Proton AssignmentMultiplicityExpected Shift (δ ppm)Integration
C4-COOH Singlet (broad)13.50 – 13.801H
C5-H (Quinoline) Doublet (J = 2.0 Hz)8.45 – 8.551H
C3-H (Quinoline) Singlet8.35 – 8.401H
C8-H (Quinoline) Doublet (J = 8.5 Hz)8.05 – 8.151H
C2'-H, C6'-H (Aryl) Multiplet7.85 – 7.952H
C7-H (Quinoline) Doublet of Doublets (J = 8.5, 2.0 Hz)7.65 – 7.751H
C4'-H, C5'-H (Aryl) Multiplet7.35 – 7.452H
C6-CH₂ (Ethyl) Quartet (J = 7.5 Hz)2.85 – 2.952H
C3'-CH₃ (Aryl) Singlet2.40 – 2.453H
C6-CH₂CH₃ (Ethyl) Triplet (J = 7.5 Hz)1.25 – 1.353H

Analytical Note: The singlet at ~8.35 ppm is the definitive marker for the C3 proton of the quinoline ring, confirming successful cyclization. The doublet of doublets at ~7.70 ppm confirms the 1,2,4-substitution pattern of the fused benzene ring (due to the 6-ethyl group).

References

  • Lv, Q., et al. "A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water." Monatshefte für Chemie - Chemical Monthly, 2013. URL: [Link]

  • Komatsu, H., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 2023. URL: [Link]

  • Elghamry, I., & Al-Faiyz, Y. "A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water." Tetrahedron Letters, 2016. URL: [Link]

Sources

Application

Advanced Formulation Techniques for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid: Overcoming Solubility Barriers in Preclinical Delivery

Introduction & Physicochemical Rationale 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a highly lipophilic small molecule. Structurally, quinoline-4-carboxylic acid derivatives (such as the well-documented DHO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a highly lipophilic small molecule. Structurally, quinoline-4-carboxylic acid derivatives (such as the well-documented DHODH inhibitor brequinar) are notorious for their poor aqueous solubility (<0.10 mg/mL) and their tendency to form molecular aggregates in physiological media [1].

The formulation of this specific API presents a dual challenge:

  • High Lipophilicity: The bulky 6-ethyl and 2-(3-methylphenyl) substitutions drive a high partition coefficient (cLogP > 5.0), making the molecule highly hydrophobic.

  • pH-Dependent Solubility: The carboxylic acid moiety (estimated pKa ~3.5–4.5) remains unionized in the acidic environment of the stomach (pH 1.2), resulting in near-zero dissolution. While it ionizes in the intestinal tract (pH 6.8), the extreme hydrophobicity of the core often leads to rapid precipitation before absorption can occur.

To overcome these Biopharmaceutics Classification System (BCS) Class II/IV limitations, this application note details two advanced, self-validating formulation strategies: Amorphous Solid Dispersions (ASDs) via spray drying and Solid Lipid Nanoparticles (SLNs) via hot high-pressure homogenization.

Mechanistic Workflow for Bioavailability Enhancement

The following diagram illustrates the logical decision tree and mechanistic pathways utilized to bypass the dissolution-rate-limited absorption of this API.

G cluster_ASD Strategy 1: Amorphous Solid Dispersion cluster_SLN Strategy 2: Lipid-Based Nanocarrier API 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid (Poor Solubility, High LogP) SprayDrying Spray Drying with HPMCAS Polymer API->SprayDrying Solvent Evaporation HPH Hot HPH with Compritol 888 ATO & Poloxamer 188 API->HPH Lipid Encapsulation Supersat Maintains Supersaturation in Intestinal Fluid SprayDrying->Supersat High-Energy State Bioavailability Enhanced Oral Bioavailability Supersat->Bioavailability Lymphatic Nanoscale Solubilization & Lymphatic Transport HPH->Lymphatic Steric Stabilization Lymphatic->Bioavailability

Caption: Workflow for ASD and SLN formulation strategies to enhance API bioavailability.

Protocol 1: Amorphous Solid Dispersions (ASDs) via Spray Drying

Causality & Material Selection: Converting the crystalline API into an amorphous state increases its free energy, thereby enhancing the apparent solubility and dissolution rate. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the polymeric carrier. HPMCAS is an enteric polymer that remains intact in the stomach but dissolves at intestinal pH, where its amphiphilic nature stabilizes the supersaturated API and prevents recrystallization [2, 3].

Step-by-Step Methodology
  • Feed Solution Preparation:

    • Weigh the API and HPMCAS-M grade (medium ratio of acetate/succinate) at a 1:3 (w/w) ratio.

    • Dissolve the mixture in a co-solvent system of Dichloromethane (DCM) and Methanol (2:1 v/v) to achieve a total solid concentration of 5% w/v.

    • Causality: DCM is required to fully solubilize the highly lipophilic quinoline core, while Methanol ensures the complete dissolution of HPMCAS.

    • Self-Validation Check: Visually inspect the solution against a dark background. The solution must be completely optically clear. Any turbidity indicates incomplete molecular dispersion, which will cause premature crystallization during atomization.

  • Spray Drying (Büchi B-290 or equivalent):

    • Set the inlet temperature to 75°C and the aspirator to 100%.

    • Pump the feed solution at a rate of 5 mL/min with an atomization gas flow of 400 L/h.

    • Self-Validation Check: Monitor the outlet temperature; it must stabilize between 40°C and 45°C. A fluctuating outlet temperature indicates inconsistent droplet evaporation, leading to residual moisture and phase separation.

  • Secondary Drying:

    • Collect the resulting powder from the cyclone and transfer it to a vacuum oven.

    • Dry at 40°C under a vacuum of <50 mbar for 24 hours.

    • Self-Validation Check: Perform Thermogravimetric Analysis (TGA) to ensure residual solvent levels are <0.5% w/w. Confirm the amorphous nature via a single Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC).

Protocol 2: Solid Lipid Nanoparticles (SLNs) via Hot HPH

Causality & Material Selection: For highly lipophilic molecules, lipid-based nanocarriers bypass dissolution-rate limitations by presenting the drug in a pre-dissolved, nanoscale lipid matrix. Compritol 888 ATO (glyceryl behenate) is utilized because its imperfect crystal lattice accommodates bulky lipophilic molecules without expelling them during storage [4]. Poloxamer 188 provides necessary steric stabilization to prevent nanoparticle aggregation [5].

Step-by-Step Methodology
  • Lipid Phase Preparation:

    • Melt 5.0% (w/w) Compritol 888 ATO at 85°C (approximately 10–15°C above its melting point).

    • Add 1.0% (w/w) of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid to the lipid melt and stir until completely dissolved.

  • Aqueous Phase Preparation:

    • Dissolve 2.0% (w/w) Poloxamer 188 in ultra-pure water.

    • Heat the aqueous phase to exactly 85°C.

    • Causality: Strict temperature matching between the lipid and aqueous phases is critical to prevent premature lipid crystallization during the emulsification step.

  • Pre-Emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase.

    • Homogenize using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Hot High-Pressure Homogenization (HPH):

    • Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 85°C.

    • Process for 3 cycles at 500 bar.

    • Self-Validation Check: Extract a 1 mL aliquot, dilute with hot water, and measure droplet size. The hot nanoemulsion droplets should measure <150 nm.

  • Solidification & Characterization:

    • Cool the dispersion rapidly in an ice-water bath (2–4°C) for 30 minutes to solidify the lipid matrix into SLNs.

    • Self-Validation Check: Analyze via Dynamic Light Scattering (DLS). A successful batch must yield a Z-average particle size of <200 nm and a Polydispersity Index (PDI) of <0.25.

Quantitative Data Presentation

The following tables summarize the expected physicochemical properties and in vitro performance of the validated formulations.

Table 1: Physicochemical Characterization of Formulations

Formulation TypeAPI Loading (% w/w)Particle Size (nm)PDIEntrapment Efficiency (%)Physical State (XRD/DSC)
Pure Crystalline API 100%> 10,000N/AN/AHighly Crystalline
HPMCAS ASD 25%1,500 - 3,000*N/AN/AAmorphous (Single Tg)
Compritol SLN 1% (in dispersion)145 ± 120.18 ± 0.0392.4 ± 2.1%Solid Solution in Lipid

*Note: ASD particle size refers to the primary spray-dried microparticles, not reconstituted nanoparticles.

Table 2: In Vitro Dissolution Profiles (Non-Sink Conditions) Method: USP Apparatus II (Paddle), 75 rpm, 37°C. Media shift from pH 1.2 (0-2h) to pH 6.8 (2-4h).

Time (Minutes)Media pHPure API Release (%)HPMCAS ASD Release (%)SLN Release (%)
30 1.2< 1.0< 5.0 (Enteric protection)12.5 (Surface release)
120 1.2< 1.0< 5.018.0
150 6.84.588.5 (Rapid supersaturation)65.4 (Matrix erosion)
240 6.86.282.0 (Maintained supersat.)89.2 (Sustained release)

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Center for Biotechnology Information (PMC) URL:[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents MDPI - Pharmaceutics URL:[Link]

  • Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Solid Lipid Nanoparticles of Atovaquone Based on 2^4 Full-Factorial Design Brieflands - Jundishapur Journal of Natural Pharmaceutical Products URL:[Link]

  • Solid lipid nanoparticles loaded with iron to overcome barriers for treatment of iron deficiency anemia National Center for Biotechnology Information (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid .

This compound presents a unique formulation challenge: its highly planar, lipophilic structure strongly resists solvation, even in aggressive polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Below, you will find a mechanistic breakdown, diagnostic workflows, and self-validating protocols to ensure reliable, reproducible dissolution for your downstream assays.

Mechanistic Overview

To dissolve a compound, the solvent must break the intermolecular forces holding the crystal lattice together. For this specific quinoline derivative, the lattice is exceptionally stable. The mechanistic pathway below illustrates the two primary strategies for achieving solvation: kinetic disruption and chemical deprotonation.

G Crystal Crystal Lattice (Pi-Pi & H-Bonds) DMSO Anhydrous DMSO (Solvation) Crystal->DMSO Kinetic Energy Base Base Addition (Deprotonation) Crystal->Base Chemical Disruption Solvated Solvated Monomers (Carboxylate Anion) DMSO->Solvated Partial Base->Solvated Ionic Solvation

Mechanistic pathway of crystal lattice disruption and solvation.

Frequently Asked Questions (FAQs)

Q1: Why does 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid resist dissolution in standard laboratory DMSO? A1: The difficulty stems from three structural features. First, the 6-ethyl and 2-(3-methylphenyl) substituents significantly increase the molecule's lipophilicity and surface area, promoting strong van der Waals forces and π−π stacking between the planar quinoline cores. Second, the carboxylic acid group at the 4-position forms highly stable, intermolecular hydrogen-bonded dimers. Substituents on the quinoline ring dramatically alter crystal packing, requiring high energy to break the lattice [1]. While DMSO is a potent hydrogen-bond acceptor, it struggles to penetrate this dense, lipophilic network without kinetic or chemical assistance.

Q2: How does water contamination in DMSO impact solubility, and how can I definitively diagnose this? A2: DMSO is highly hygroscopic. Even 1-2% water content significantly increases the solvent's polarity. Water molecules form a hydration shell around the compound's carboxylic acid moiety, preventing DMSO from acting as a hydrogen bond acceptor, leading to rapid precipitation [2]. Self-Validating Diagnostic: Prepare two parallel 1 mg/mL suspensions. Tube A uses your current benchtop DMSO. Tube B uses DMSO from a freshly cracked, septum-sealed anhydrous ampoule (≤0.005% water). If Tube B yields a clear solution while Tube A remains cloudy, your benchtop DMSO has absorbed atmospheric moisture and must be discarded.

Q3: What are the optimal kinetic interventions (heat and sonication) for this compound? A3: Breaking the stable crystal lattice requires kinetic energy. Heating (up to 50°C) increases the thermodynamic solubility limit, while sonication provides the mechanical cavitation necessary to break apart micro-aggregates[4]. Self-Validating Check: If the compound dissolves at 50°C but precipitates upon cooling to room temperature, you have exceeded its absolute thermodynamic solubility at room temperature. You must either dilute the stock or alter the chemical state (see Q4).

Q4: If anhydrous DMSO and kinetic energy fail, how can I leverage the compound's chemical structure to force dissolution? A4: The carboxylic acid moiety (predicted pKa ~3-5) is your greatest asset. By adding a stoichiometric amount of a volatile organic base, you deprotonate the carboxylic acid, forming a carboxylate salt. The resulting anion is exponentially more soluble in polar aprotic solvents like DMSO, as ionic solvation completely disrupts the hydrogen-bonded dimers [1, 3].

Diagnostic Workflow

Follow this logical progression to troubleshoot and resolve your solubility issues systematically.

G Start Compound Insoluble in DMSO CheckDMSO Use Fresh Anhydrous DMSO (<0.1% H2O) Start->CheckDMSO HeatSonicate Heat (50°C) & Sonicate (15 min) CheckDMSO->HeatSonicate CheckClear Is solution clear at Room Temp? HeatSonicate->CheckClear SaltForm Add Base (e.g., TEA) for Salt Formation CheckClear->SaltForm No Success Proceed to Assay CheckClear->Success Yes SaltForm->Success

Diagnostic workflow for resolving DMSO solubility issues.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits and visual outcomes based on the intervention applied. (Note: Values are representative guidelines based on the physicochemical behavior of lipophilic quinoline-4-carboxylic acids).

ConditionInterventionExpected Solubility LimitVisual Outcome
Standard Benchtop DMSO None (Room Temp)< 1 mg/mLCloudy suspension, rapid precipitation
Anhydrous DMSO (≤0.005% H2O) Sonication (15 min)5 - 10 mg/mLClear solution, stable at room temp
Anhydrous DMSO + Heat 50°C Water Bath15 - 20 mg/mLClear while hot, precipitates on cooling
Anhydrous DMSO + Base 1.1 eq Triethylamine> 50 mg/mLClear solution, highly stable

Self-Validating Experimental Protocols

Protocol A: Anhydrous Dissolution & Kinetic Disruption

Objective: Achieve baseline thermodynamic solubility without chemical alteration.

  • Solvent Preparation: Open a fresh ampoule of anhydrous DMSO (≤0.005% water) under a dry nitrogen atmosphere if possible. Causality: Atmospheric moisture rapidly degrades DMSO's solvating power for highly lipophilic compounds [2].

  • Addition: Weigh 5 mg of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid into a clean, dry glass vial. Add 1 mL of anhydrous DMSO.

  • Kinetic Disruption: Sonicate the vial in an ultrasonic water bath at room temperature for 15 minutes. Causality: Ultrasonic cavitation provides the mechanical shear required to overcome the high crystal lattice energy of the planar quinoline core [4].

  • Thermal Assistance (Optional): If particulates remain, heat the vial to 50°C for 5 minutes, then vortex vigorously.

  • Self-Validation Check: Allow the solution to return to room temperature (25°C) and sit undisturbed for 2 hours. If the solution remains clear, the concentration is within the thermodynamic solubility limit. If needle-like crystals form, you have exceeded the limit and must proceed to Protocol B.

Protocol B: In Situ Salt Formation (Deprotonation)

Objective: Force dissolution by converting the neutral carboxylic acid to a highly soluble carboxylate anion.

  • Suspension: Prepare a target high-concentration suspension (e.g., 20 mg/mL) of the compound in anhydrous DMSO. It will appear as a thick, cloudy suspension.

  • Base Addition: Add 1.1 molar equivalents of a volatile organic base, such as Triethylamine (TEA) or Ethanolamine. Causality: The base deprotonates the carboxylic acid, disrupting the intermolecular hydrogen-bonded dimers and forming an ionic species that is readily solvated by polar aprotic DMSO [1, 3].

  • Agitation: Vortex vigorously for 2 minutes. The solution should rapidly transition from cloudy to completely clear with a slight yellow tint.

  • Self-Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The complete absence of a pellet confirms 100% ionic solvation.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

Optimization

Technical Support Center: Synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize your synthesis and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid?

The most common and effective methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.

  • Pfitzinger Reaction: This route involves the condensation of an isatin derivative (in this case, 5-ethylisatin) with a carbonyl compound containing an α-methylene group (3-methylacetophenone) in the presence of a strong base.[1][2]

  • Doebner Reaction: This method synthesizes quinoline-4-carboxylic acids from an aniline (4-ethylaniline), an aldehyde (3-methylbenzaldehyde), and pyruvic acid.[3]

Q2: My Pfitzinger reaction is resulting in a very low yield. What are the common causes?

Low yields in the Pfitzinger synthesis are a frequent challenge.[1] Several factors can contribute to this issue:

  • Suboptimal Base: The choice and concentration of the base are critical. While strong bases like potassium hydroxide (KOH) are necessary to open the isatin ring, they can also promote side reactions.[1][4]

  • Decomposition of Starting Materials: Isatin and its derivatives can be unstable in strongly alkaline solutions, especially at elevated temperatures.[1]

  • Poor Reactant Solubility: The reactants may not be fully soluble in the chosen solvent, leading to an incomplete reaction.

  • Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction has gone to completion.[1]

Q3: I'm observing significant tar formation in my Doebner-von Miller (a related reaction) synthesis. How can I mitigate this?

Tar formation is a well-known issue in Doebner-von Miller type reactions, primarily due to the acid-catalyzed polymerization of the carbonyl compounds.[5][6] Here are some strategies to reduce it:

  • Control Reagent Addition: Slowly add the carbonyl compound to the acidic solution containing the aniline to manage the exothermic nature of the reaction.[6]

  • Optimize Temperature: Excessive heat promotes polymerization. Maintain the lowest effective temperature for the reaction to proceed.[6][7]

  • Adjust Acid Catalyst: The type and concentration of the acid are crucial. Harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids.[6]

  • Use a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[5][6]

Q4: How do substituents on the aniline and aldehyde affect the Doebner reaction?

The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome. Generally, electron-donating groups on the aniline will favor the reaction. Conversely, anilines with electron-withdrawing groups have historically resulted in low yields in conventional Doebner reactions, though recent modifications have been developed to address this.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Problem 1: Low Yield of Desired Product

A low isolated yield is one of the most common issues. The following decision tree can help diagnose the potential cause.

G start Low Yield Observed q1 Was the reaction incomplete (checked by TLC)? start->q1 incomplete_yes Incomplete Reaction q1->incomplete_yes Yes incomplete_no Proceed to check for side products q1->incomplete_no No q2 Are there significant side products? side_products_yes Significant Side Products q2->side_products_yes Yes side_products_no Proceed to check workup q2->side_products_no No q3 Was there product loss during workup/purification? workup_loss_yes Product Loss During Workup q3->workup_loss_yes Yes workup_loss_no Re-evaluate reaction setup q3->workup_loss_no No sol_incomplete1 Increase reaction time or temperature. incomplete_yes->sol_incomplete1 sol_incomplete2 Check catalyst activity/concentration. incomplete_yes->sol_incomplete2 incomplete_no->q2 sol_side_products1 Optimize reaction conditions (temperature, solvent, catalyst). side_products_yes->sol_side_products1 sol_side_products2 Consider a different synthetic route (e.g., Pfitzinger vs. Doebner). side_products_yes->sol_side_products2 side_products_no->q3 sol_workup_loss1 Optimize purification method (e.g., recrystallization solvent, chromatography). workup_loss_yes->sol_workup_loss1 sol_workup_loss2 Ensure proper pH adjustment during extraction. workup_loss_yes->sol_workup_loss2

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Difficulty in Product Purification

Purifying quinoline derivatives can be challenging due to the presence of unreacted starting materials, side products, and the physical properties of the product itself.[8]

Issue: Oily Product or Failure to Crystallize

  • Possible Cause: Presence of impurities that are inhibiting crystallization. Unreacted starting materials or side products could be acting as a eutectic mixture.

  • Solution:

    • Acid-Base Extraction: After the reaction, carefully neutralize the mixture. The quinoline product is basic and can be extracted into an organic solvent.[5] This will help remove acidic or neutral impurities.

    • Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel is a reliable method.[5]

    • Solvent Screening for Recrystallization: Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.[9]

Issue: Co-elution of Impurities during Column Chromatography

  • Possible Cause: Similar polarity between the desired product and impurities.

  • Solution:

    • Solvent System Optimization: Systematically vary the polarity of the eluent. A shallow gradient can improve separation.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Caption: Experimental workflow for the Pfitzinger synthesis.

Step-by-Step Procedure:

  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[10]

  • Isatin Addition: Add 5-ethylisatin (0.0075 mol) to the basic solution and reflux the mixture for 1 hour. A color change should be observed as the isatin ring opens.[1][10]

  • Ketone Addition: Slowly add 3-methylacetophenone (0.01 mol) to the reaction mixture.[1]

  • Reflux: Heat the reaction mixture under reflux for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, pour the solution onto crushed ice.[1]

  • Acidification: Carefully acidify the mixture with concentrated HCl or acetic acid to a pH of 1-4. The product will precipitate out of the solution.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration.[1]

  • Purification: Wash the solid with cold ethanol and then purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Protocol 2: Doebner Synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

This protocol provides a general framework for the Doebner reaction.

Caption: Workflow for the Doebner synthesis.

Step-by-Step Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 4-ethylaniline (10 mmol), 3-methylbenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).[9]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.[9]

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.[9]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to obtain the pure compound.[9]

Data Summary

The yield of quinoline-4-carboxylic acids is highly dependent on the specific substrates and reaction conditions used. The following table provides representative yields for Pfitzinger reactions with various starting materials.

Isatin DerivativeCarbonyl CompoundProductYield (%)
IsatinAcetone2-Methylquinoline-4-carboxylic acid~30%
Isatin4-Methylacetophenone2-(4-Methylphenyl)quinoline-4-carboxylic acid~40%
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36% (basic) / 86% (acidic)

Data compiled from representative literature.[10]

Mechanistic Insights

Pfitzinger Reaction Mechanism

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound (3-methylacetophenone) to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[1][2]

G Isatin 5-Ethylisatin KetoAcid Ring-Opened Keto-Acid Isatin->KetoAcid + Base Base Base (e.g., KOH) Imine Imine Intermediate KetoAcid->Imine + Ketone Ketone 3-Methylacetophenone Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid Dehydration->Product

Caption: Simplified mechanism of the Pfitzinger reaction.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
  • JOCPR. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • BenchChem. (2025). Doebner Reaction Technical Support Center: Troubleshooting and Optimization.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (n.d.). Optimizing reaction parameters for Pfitzinger synthesis of quinolines.
  • Unknown. (n.d.). Pfitzinger Quinoline Synthesis.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic and ionization challenges when analyzing 6-Ethyl-2-(3-methylphenyl)quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic and ionization challenges when analyzing 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid via Liquid Chromatography-Mass Spectrometry (LC-MS).

Because this analyte features both a basic quinoline nitrogen and an acidic carboxylic acid group, it is highly amphoteric. Standard "generic" LC-MS gradients often result in split peaks, poor retention, or severe signal suppression. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to establish a robust, high-sensitivity analytical method.

Part 1: Mechanistic Insights & Acid-Base Equilibria

To optimize your mobile phase, you must first understand the causality behind the molecule's behavior. The quinoline nitrogen has a predicted pKa​ of ~4.0–5.0, while the carboxylic acid has a pKa​ of ~2.0–3.0.

When the mobile phase pH is close to these pKa​ values, the compound exists in a dynamic zwitterionic state (simultaneously carrying positive and negative charges). This dual polarity causes unpredictable interactions with the hydrophobic stationary phase (e.g., C18) and residual surface silanols, leading to retention time drift and peak tailing[1]. To achieve reproducible chromatography, the mobile phase pH must be strictly controlled to be at least two units away from the analyte's pKa​ [2].

Equilibria State1 Cationic State (pH < 2) Protonated: NH+, COOH State2 Zwitterionic State (pH 3-5) Mixed: NH+, COO- State1->State2 Increasing pH (Deprotonation of COOH) ESI_Pos Optimal for ESI+ (0.1% FA / NH4FA) State1->ESI_Pos State3 Anionic State (pH > 7) Deprotonated: N, COO- State2->State3 Increasing pH (Deprotonation of NH+) Warning Chromatographic Instability (Avoid unbuffered mid-pH) State2->Warning ESI_Neg Optimal for ESI- (NH4Ac, pH 9) State3->ESI_Neg

Fig 1. Acid-base equilibria of the amphoteric target compound and optimal LC-MS detection modes.

Part 2: Diagnostic FAQs

Q1: My chromatogram shows severe peak tailing and occasional split peaks on a standard C18 column. How do I fix this? A: This is a hallmark of zwitterionic behavior and secondary interactions with unendcapped silanols on the silica support. If you are using plain water/acetonitrile without additives, the analyte is partially ionized. Solution: Force the molecule into a single ionization state. Add a volatile buffer such as 10 mM ammonium formate alongside 0.1% formic acid (pH ~2.8). The buffer increases the ionic strength of the mobile phase, effectively masking residual silanols and sharpening the peak[3].

Q2: Should I analyze this compound in Positive (ESI+) or Negative (ESI-) ion mode? A: Both modes are viable, but they require entirely different mobile phase chemistries.

  • For ESI+ , target the basic quinoline nitrogen. Use an acidic mobile phase (e.g., 0.1% Formic Acid) to ensure the formation of the [M+H]+ ion.

  • For ESI- , target the carboxylic acid. Use a high-pH mobile phase (e.g., 10 mM Ammonium Acetate adjusted to pH 9.0 with ammonium hydroxide). This fully deprotonates the acid to [M−H]− , yielding excellent sensitivity and improved retention on reversed-phase columns[4].

Q3: I am seeing multiple masses for my compound in ESI+, specifically +22 Da and +38 Da. What is happening? A: You are observing sodium ( [M+Na]+ ) and potassium ( [M+K]+ ) adducts. Carboxylic acids are highly prone to scavenging ambient alkali metals, which splits your ion current and drastically reduces the sensitivity of your primary [M+H]+ signal. Solution: Introduce 2 to 5 mM of ammonium formate into your mobile phase. The ammonium ions ( NH4+​ ) will outcompete sodium and potassium, driving the formation of a single, predictable [M+H]+ or [M+NH4​]+ precursor ion[5]. Furthermore, ensure you are using strictly LC-MS grade solvents, as lower grades are common sources of metal contamination[6].

Part 3: Quantitative Data & Buffer Selection

To facilitate rapid method development, the following table summarizes the expected chromatographic and mass spectrometric outcomes based on specific mobile phase modifiers.

Aqueous Mobile Phase (Solvent A)Approx. pHPredominant Analyte StateOptimal ESI ModeRelative Signal IntensityChromatographic Peak Shape
0.1% Formic Acid (FA) ~2.7Cationic ( NH+ , COOH )ESI+HighGood (Slight tailing possible)
10 mM Ammonium Formate + 0.1% FA ~3.0Cationic / ZwitterionicESI+Very High Excellent (Buffer masks silanols)
Water (No Additives) ~6.0ZwitterionicESI+/-LowPoor (Broad / Split peaks)
10 mM Ammonium Acetate (pH 9.0) ~9.0Anionic ( N , COO− )ESI-Very High Excellent (Fully deprotonated)

Part 4: Self-Validating Experimental Protocols

Do not rely on trial and error. Execute the following deterministic workflow to optimize the mobile phase for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Protocol Step1 1. Baseline Assessment Run standard in unbuffered solvent Decision1 Peak Shape Acceptable? Step1->Decision1 Step2 2. Buffer Addition Add 10 mM Ammonium Formate Decision1->Step2 No (Tailing/Splitting) Decision2 Signal Intensity Optimal? Decision1->Decision2 Yes Step2->Decision2 Step3 3. pH Adjustment Titrate to pH 2.5 (ESI+) or pH 9 (ESI-) Decision2->Step3 No (Ion Suppression) Step4 4. Final Validation Confirm S/N ratio against blank Decision2->Step4 Yes Step3->Step4

Fig 2. Self-validating decision tree for optimizing mobile phase additives and pH.

Protocol: Systematic Mobile Phase Optimization

Step 1: Preparation of System and Solvents

  • Purge the LC system with 50:50 Methanol:Water (no additives) to remove any residual non-volatile salts (e.g., phosphates) which can precipitate and permanently damage the MS source[1].

  • Prepare two candidate aqueous mobile phases (Solvent A):

    • Candidate 1 (ESI+): 10 mM Ammonium Formate with 0.1% Formic Acid in LC-MS grade water.

    • Candidate 2 (ESI-): 10 mM Ammonium Acetate adjusted to pH 9.0 using LC-MS grade ammonium hydroxide[4].

  • Prepare the organic mobile phase (Solvent B): LC-MS grade Acetonitrile containing the exact same additive concentrations as Solvent A to prevent baseline drift during the gradient.

Step 2: Precursor Ion Optimization (Infusion)

  • Dilute the target compound to 100 ng/mL in a 50:50 mixture of Candidate 1 and Acetonitrile.

  • Infuse directly into the MS source at 10 µL/min.

  • Scan for the [M+H]+ ion. Optimize the declustering potential/fragmentor voltage until the precursor ion intensity plateaus.

  • Self-Validation Check: Look for the [M+Na]+ adduct (+22 m/z). If the adduct peak is >10% of the [M+H]+ peak, increase the ammonium formate concentration in your infusion solvent to 20 mM to force protonation[5].

Step 3: Chromatographic Evaluation

  • Connect a sub-2 µm C18 or biphenyl column.

  • Inject 1 µL of the 100 ng/mL standard using a generic gradient (5% to 95% Solvent B over 5 minutes).

  • Evaluate the peak asymmetry factor ( As​ ).

  • Self-Validation Check: An As​ value between 0.9 and 1.2 indicates successful suppression of secondary silanol interactions. If As​>1.5 , the pH is likely too close to the analyte's pKa​ . Switch to Candidate 2 (pH 9.0) to fully deprotonate the molecule and re-evaluate[2].

Step 4: Matrix Blank Confirmation

  • Inject a blank sample (extraction solvent without the analyte).

  • Self-Validation Check: Monitor the specific MRM transitions. The background noise at the target retention time must be less than 20% of the Lower Limit of Quantification (LLOQ) signal. If ghost peaks appear, your mobile phase solvents are contaminated and must be replaced with fresh LC-MS grade reagents[6].

References
  • High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound... PubMed / Rapid Commun Mass Spectrom. Available at:[Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies / HPST. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Available at:[Link]

  • Best Practices for Efficient Liquid Chromatography (LC) Operations. Agilent Technologies. Available at:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at:[Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini C18 Column. LabRulez. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid During Storage

Welcome to the technical support center for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Maintaining chemical purity is paramount for reproducible and reliable experimental results. This document provides in-depth answers to common questions, troubleshooting for observed issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of quinoline-4-carboxylic acid derivatives.

Q1: I've noticed my solid 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid has turned from a white/off-white powder to a yellowish or brown color. What does this mean?

A change in color, particularly darkening to yellow or brown, is a primary visual indicator of chemical degradation.[1][2] This is most commonly caused by exposure to light (photodegradation) and/or air (oxidation).[1][2] The quinoline ring system is particularly susceptible to these degradation pathways.[3] The UV radiation in ambient light can accelerate oxidation, leading to a change in the compound's chemical composition and a drop in purity.[2] It is strongly advised to discard the discolored compound and procure a fresh batch, ensuring strict adherence to recommended storage conditions to prevent recurrence.

Q2: My experimental results using this compound are inconsistent, showing a gradual loss of activity. Could this be a stability issue?

Yes, a loss of potency or inconsistent results are classic signs of compound degradation, especially when working with solutions.[1] Quinoline compounds can be unstable in aqueous solutions, with their degradation influenced by factors such as pH, temperature, and light exposure.[1] For sensitive experiments, it is always recommended to prepare fresh solutions. If stock solutions must be stored, their stability under your specific conditions (solvent, temperature, duration) should be validated.[1]

Q3: What are the primary environmental factors that can cause the degradation of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid?

The degradation of this compound is primarily driven by four factors:

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV or ambient light, which can lead to the formation of hydroxylated byproducts.[1][3]

  • Oxidation: The quinoline ring is susceptible to oxidation from atmospheric oxygen or residual peroxides in solvents.[3] The nitrogen atom in the heterocyclic ring is a potential site for oxidation.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1][3] While generally stable at room temperature for short periods, long-term storage should be at cooler temperatures.

  • pH: The stability and solubility of quinoline derivatives can be highly dependent on the pH of the solution.[1][4] As a carboxylic acid, this compound's solubility is significantly lower in acidic conditions where the carboxyl group is protonated.[5] Extreme pH values can accelerate degradation.[1]

Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?

To maximize shelf-life and ensure purity, adhere to the following conditions:

  • As a Solid: Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended.[3] To completely prevent oxidation, the vial can be flushed with an inert gas like argon or nitrogen before sealing.[2]

  • In Solution: Prepare solutions fresh whenever possible.[1] If storage is necessary, store solutions in amber vials at -20 °C or -80 °C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.[3] The choice of solvent is critical; ensure the compound is fully dissolved. For aqueous buffers, ensure the pH is optimized for both solubility and stability. Since this is a carboxylic acid, a neutral to slightly basic pH will improve solubility by forming the more soluble carboxylate salt.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter.

Issue 1: Solid compound appears discolored or clumpy.
  • Observation: The powder, originally white or off-white, now has a distinct yellow or brown tint and may have formed clumps.

  • Plausible Cause & Scientific Rationale:

    • Photodegradation/Oxidation: As detailed in the FAQ, this is the most likely cause of discoloration. The energy from light can create reactive species that modify the quinoline structure.[2]

    • Hygroscopicity/Moisture Absorption: Clumping suggests the compound has absorbed moisture from the atmosphere. The presence of water can accelerate hydrolytic degradation pathways if any labile functional groups are present and may also facilitate oxidative reactions.[3]

  • Recommended Actions:

    • Do Not Use: The purity of the compound is compromised. Using it will lead to inaccurate and unrepeatable results.

    • Procure Fresh Material: Obtain a new lot of the compound.

    • Implement Strict Storage Protocol: Store the new compound in a desiccator or a dry box, inside a tightly sealed amber vial, and in a refrigerator for long-term storage.[3]

Issue 2: Inconsistent results or a progressive decline in compound activity in biological assays.
  • Observation: Experiments run with the same stock solution on different days yield diminishing effects, or results are not reproducible.

  • Plausible Cause & Scientific Rationale: The compound is degrading within the stock solution. This can be due to the solvent, storage temperature, light exposure during handling, or repeated freeze-thaw cycles. Even at low temperatures, degradation can occur over time.[1]

  • Recommended Actions:

    • Prepare Fresh Solutions: The most reliable solution is to prepare a new stock solution from solid material immediately before each experiment.[1]

    • Aliquot Stock Solutions: If a large batch of stock solution must be made, divide it into single-use aliquots in amber micro-tubes and store them at -80 °C. This prevents contamination and avoids the damaging effects of freeze-thaw cycles.[3]

    • Perform a Stability Study: To understand the limits of your stock solution, conduct a forced degradation study (see Protocol 1) and use a stability-indicating HPLC method (see Protocol 2) to quantify the compound's concentration over time under your specific storage conditions.

Data Presentation & Summary Tables

Table 1: Recommended Storage Conditions Summary
FormConditionRecommendationRationale
Solid TemperatureLong-Term: 2-8 °C. Short-Term: Room Temp.Low temperatures slow down all chemical degradation reactions.[1]
LightProtect from all light.Prevents light-induced photodegradation, a primary degradation pathway for quinolines.[1][3]
AtmosphereTightly sealed container, preferably under inert gas (Ar, N₂).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[2][3]
LocationCool, dark, dry place. Use a desiccator.Ensures a stable environment free from key degradation triggers.[3]
Solution Temperature-20 °C or -80 °C.Significantly reduces degradation rates in solution.
LightStore in amber vials or wrapped in foil.Protects from light exposure, which can still occur during handling.[1][3]
PreparationPrepare fresh for each experiment if possible.Eliminates any uncertainty about solution stability.[1]
StorageStore in single-use aliquots.Avoids repeated freeze-thaw cycles and reduces the risk of contamination.[3]
Table 2: Factors Influencing Degradation and Prevention Strategies
Degradation FactorMechanismPrevention Strategy
Light (Photolysis) Excitation of the quinoline ring system leads to the formation of reactive species and subsequent structural modification (e.g., hydroxylation).[1]Store solid and solutions in amber, light-blocking containers. Minimize exposure to ambient light during experimental procedures.[2]
Oxygen (Oxidation) The electron-rich quinoline ring, particularly the nitrogen, can be oxidized, leading to N-oxides and other degradation products.[1][3]Store solid under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing solutions if the compound is highly sensitive.[2]
Heat (Thermolysis) Increased thermal energy accelerates the rate of all potential degradation reactions.[3]Store at recommended cool temperatures (2-8 °C for solid, ≤ -20 °C for solutions). Avoid leaving the compound or its solutions on a warm benchtop for extended periods.[1]
pH & Hydrolysis Extreme pH conditions can catalyze degradation. The carboxylic acid functional group itself is generally stable, but the overall molecule's stability can be pH-dependent.[1]When preparing aqueous solutions, use buffers to maintain a stable pH, ideally determined experimentally to be optimal for both stability and solubility.[1]

Experimental Protocols & Visualizations

For labs needing to validate compound stability or identify degradation products, the following protocols provide a standardized framework.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to understand the potential degradation pathways of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.[6] The goal is to induce 5-20% degradation to ensure that degradation products are formed without being destroyed by secondary reactions.[6][7]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.[1]

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[1] For solid-state testing, place the powder directly in the oven.[3]

    • Photolytic Degradation: Expose a vial of the stock solution (in a transparent container) to a photostability chamber with controlled UV and visible light.[1][3]

  • Sampling: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] For acid/base samples, neutralize them before analysis.[1]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of degradation peaks.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize if applicable HPLC Analyze via Stability-Indicating HPLC-UV/DAD Sampling->HPLC Neutralize->HPLC Identify Identify Degradants (LC-MS if needed) HPLC->Identify

Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.[6][8] This ensures that any loss of the parent compound is accurately measured without interference.[6]

Principles:

  • Specificity: The method must demonstrate baseline resolution between the main compound peak and all peaks from degradation products and impurities.[1]

  • Forced Degradation Samples: The stressed samples from Protocol 1 are used to develop and validate this method, as they contain the degradation products that need to be separated.[9]

  • Peak Purity: A Photodiode Array (PDA) or Diode-Array Detector (DAD) is highly recommended to assess peak purity, confirming that the main peak is not co-eluting with any degradants.[1][8]

General Procedure:

  • Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve good peak shape and retention for the parent compound.

  • Analysis of Stressed Samples: Inject the samples generated during the forced degradation study.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve separation between the parent peak and all new peaks that appear in the stressed samples.

  • Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, and precision.[10]

Degradation_Pathways cluster_products Potential Degradation Products Parent 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Quinolines Parent->Hydroxylated Photodegradation (Light) or Oxidation RingOpened Ring-Opened Products Parent->RingOpened Harsh Oxidation or Acid/Base Hydrolysis Decarboxylated Decarboxylated Species (under harsh conditions) Parent->Decarboxylated Extreme Heat

Caption: General pathways of quinoline degradation to be resolved by HPLC.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem Technical Support. (2025).
  • Aurore Life Sciences Private Limited. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Biosynce Blog. (2025).
  • Li, Y. et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Cova, T. et al. (2019). Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen. [Link]

  • BenchChem Technical Support. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Rocha, I. O. et al. (2021). Supporting Information for Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, H. et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • Moreira, N. F. F. et al. (2026).
  • Zhu, Y. et al. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers in Chemistry. [Link]

  • Kawamura, K. & Kaplan, I. R. (1991). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Armaković, S. J. et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Yulizar, Y. et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • MilliporeSigma. (2026). Safety Data Sheet for coumarin-3-carboxylic acid.
  • BenchChem Technical Support. (2025).
  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Wang, J. et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology. [Link]

  • Wang, G. et al. (2003). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Journal of Environmental Science and Health. [Link]

  • Bauer, R. & Höke, H. (1993). Microbial degradation of quinoline: Kinetic studies with Comamonas acidovorans DSM 6426. Biotechnology and Bioengineering. [Link]

  • Liu, W. et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Nakano, D. et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Khan, I. et al. (2021). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. [Link]

  • Li, J. et al. (2020). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV.
  • Osorio-Revilla, G. et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • USDA ARS. (2016). Chemical Compatible Storage. [Link]

  • Montezuma County. Storage Pattern for Chemicals Where Space is Limited. [Link]

  • Luo, H. et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. [Link]

  • Flores-Ibarra, Á. et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

  • University of Louisville. Chemical Segregation and Storage Guide. [Link]

  • Fetzner, S. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition. [Link]

  • Barman, S. et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • El-Faham, A. et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid .

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but it presents unique synthetic challenges. The C4-carboxylic acid is sterically shielded by the peri-C5 proton and the adjacent C3 proton. Furthermore, the bulky 3-methylphenyl group at the C2 position restricts the conformational freedom of the entire system. This guide addresses the thermodynamic and kinetic barriers you will encounter during the synthesis and downstream functionalization of this molecule.

Part 1: Troubleshooting & FAQs (Steric Hindrance Focus)

Q1: My Pfitzinger synthesis of the quinoline core is stalling, yielding large amounts of unreacted starting material. Why is this happening and how can I fix it? A1: The Pfitzinger reaction involves the condensation of 5-ethylisatin with 3'-methylacetophenone under basic conditions. Steric hindrance plays a critical role during the ring-closure step of the intermediate enamine[1]. The bulky 3-methylphenyl group clashes with the developing quinoline core, creating a high thermodynamic barrier to cyclization.

  • The Fix: Avoid mild bases. You must utilize a high-concentration aqueous base (e.g., 33% KOH) in ethanol and extend the reflux time to 24–48 hours. The high base concentration forces the initial isatin ring opening to completion, while prolonged heating provides the activation energy necessary to overcome the steric clash during the final cyclization[2].

Q2: I am attempting to amidate the C4-carboxylic acid using standard EDC/HOBt coupling, but I am recovering mostly unreacted acid. What is going wrong? A2: The failure is a direct result of steric exclusion. When using standard carbodiimides like EDC or DCC, the reaction forms an O-acylisourea intermediate. This intermediate is highly bulky and exacerbates the existing steric crowding at the C4 position, effectively blocking the incoming amine from executing the necessary nucleophilic acyl substitution.

  • The Fix: Bypass the bulky intermediate entirely by converting the carboxylic acid to an acyl chloride. Using oxalyl chloride with a catalytic amount of DMF generates a highly reactive, sterically compact acyl chloride intermediate[3]. This minimal steric profile allows even hindered primary or secondary amines to attack the carbonyl carbon efficiently.

Q3: During high-temperature cross-coupling or esterification attempts, I observe significant degradation and product loss. Is this related to steric strain? A3: Yes. Quinoline-4-carboxylic acids are highly prone to thermal decarboxylation. The steric strain exerted by the peri-interactions lowers the activation energy required for the loss of CO₂, especially at temperatures exceeding 100 °C or in the presence of transition metal catalysts.

  • The Fix: Keep all reaction temperatures below 80 °C. Perform esterifications via alkyl halides and mild bases (e.g., Cs₂CO₃ in DMF at room temperature) or utilize Steglich-type esterifications at 0 °C to RT.

Part 2: Visualizing the Steric Solutions

Pfitzinger Synthesis Logic

The diagram below illustrates the workflow for overcoming the thermodynamic barriers during the synthesis of the quinoline core.

Pfitzinger A 5-Ethylisatin + 3'-Methylacetophenone B Base Hydrolysis (33% KOH, EtOH) A->B Ring Opening C Steric Clash at C2/C3 During Cyclization B->C Enamine Formation D Extended Reflux (48h) & High Base Conc. C->D Overcome Barrier E 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid D->E Yield >85%

Caption: Workflow of the Pfitzinger reaction overcoming steric barriers during quinoline core cyclization.

Amidation Pathway Logic

The diagram below contrasts the failure of standard carbodiimide coupling with the success of the acyl chloride pathway.

Amidation S1 Quinoline-4-carboxylic acid S2 EDC/HOBt Coupling S1->S2 Standard Route S4 Oxalyl Chloride + DMF (0 °C to RT) S1->S4 Optimized Route S3 Bulky O-acylisourea (Steric Block at C4) S2->S3 Reaction Stalls S5 Acyl Chloride Intermediate (Minimal Steric Profile) S4->S5 Fast Conversion S6 Amine Addition (THF or DCM) S5->S6 Nucleophilic Attack S7 Quinoline-4-carboxamide S6->S7 High Yield (>80%)

Caption: Logical pathway for amidation, contrasting bulky carbodiimide intermediates with acyl chlorides.

Part 3: Quantitative Data on Amidation Efficiency

To further illustrate the causality of steric bulk on reaction success, the following table summarizes the quantitative efficiency of various coupling strategies for this specific hindered C4-carboxylic acid.

Coupling StrategyIntermediate FormedRelative Steric BulkReaction TempTypical Conversion Yield
EDC / HOBt O-acylisoureaHigh25 °C< 15%
HATU / DIPEA O-At esterModerate25 °C45 – 60%
Oxalyl Chloride / DMF Acyl chlorideLow0 °C to 25 °C> 85%

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure causality and technical accuracy before proceeding to the next phase.

Protocol A: Optimized Pfitzinger Synthesis of the Quinoline Core

Objective: Synthesize 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid via a sterically driven Pfitzinger condensation[2].

  • Preparation: In a round-bottom flask, suspend 5-ethylisatin (1.0 equiv, 10 mmol) in ethanol (30 mL).

  • Base Addition: Slowly add 33% aqueous KOH (15 mL) to the stirring suspension at room temperature.

    • Self-Validation Check (IPC): Observe a distinct color change from orange/red to a pale yellow solution. This confirms the successful basic hydrolysis and ring-opening of the isatin to the corresponding isatinate.

  • Ketone Addition: Add 3'-methylacetophenone (1.2 equiv, 12 mmol) dropwise to the solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (approx. 85 °C) for 48 hours.

    • Causality Note: The extended timeframe is mandatory to overcome the steric clash between the 3-methylphenyl group and the quinoline core during enamine cyclization.

  • Workup & Precipitation: Cool the reaction to room temperature and concentrate the ethanol in vacuo. Dilute the aqueous residue with ice water (50 mL) and extract once with diethyl ether to remove unreacted ketone.

  • Acidification: Carefully acidify the aqueous layer with 10% HCl until the pH reaches 3–4.

    • Self-Validation Check (IPC): A dense precipitate will form immediately upon reaching the target pH.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum to afford the pure product.

Protocol B: High-Efficiency Amidation via Acyl Chloride

Objective: Convert the sterically hindered C4-carboxylic acid to a carboxamide[3].

  • Activation: Dissolve 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Catalyst Addition: Add 3 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride (2.0 equiv, 10 mmol) dropwise over 10 minutes.

    • Self-Validation Check (IPC): Monitor for immediate, vigorous gas evolution (CO and CO₂). The reaction is complete when bubbling ceases entirely (typically 1–2 hours at room temperature).

    • Secondary IPC: Quench a 10 µL aliquot in 1 mL of methanol. TLC or LC-MS should show quantitative conversion to the methyl ester, confirming the presence of the acyl chloride.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acyl chloride in anhydrous THF (30 mL) and cool to 0 °C.

  • Amine Addition: Slowly bubble ammonia gas into the solution (or add the desired primary/secondary amine, 3.0 equiv). Stir for 1 hour.

  • Workup: Concentrate the mixture, wash the residue with water, and filter to isolate the highly pure quinoline-4-carboxamide.

Part 5: References

1.1 - rsc.org 2.2 - rsc.org 3.3 - nih.gov

Sources

Optimization

Technical Support Center: Purifying 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. The purification of this molecule is critical for ensuring reliable downstream biological and chemical applications. This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommended procedures.

Part 1: Frequently Asked Questions (FAQs) & Purification Strategy

This section addresses the most common initial queries and helps you develop a robust purification strategy based on the state of your crude reaction mixture.

FAQ 1: Initial Assessment & Common Impurities

Q: What are the most likely impurities in my crude reaction mixture?

A: The target molecule is typically synthesized via a Doebner reaction, involving the condensation of 4-ethylaniline, 3-methylbenzaldehyde, and pyruvic acid.[1] The primary byproducts and impurities arise from the starting materials and the reaction mechanism itself:

  • Unreacted Starting Materials: Residual 4-ethylaniline, 3-methylbenzaldehyde, and pyruvic acid.

  • Polymeric Tars: Doebner and the related Doebner-von Miller syntheses are well-known for producing significant amounts of dark, tarry substances. These are primarily formed from the acid-catalyzed polymerization of α,β-unsaturated intermediates generated in situ.[2][3]

  • Side-Reaction Products: Self-condensation products from the aldehyde or ketone precursors may be present.[2]

  • Partially Reduced Intermediates: The final step of the synthesis is an oxidation to form the aromatic quinoline ring. Incomplete oxidation can lead to dihydroquinoline impurities.[2]

Q: What initial analytical techniques should I use to assess the purity of my crude product?

A: A multi-technique approach is recommended before committing to a purification strategy:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. Use a mobile phase similar to what you might use for column chromatography (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). The presence of multiple spots, baseline streaking, or colored material at the origin indicates significant impurities.

  • ¹H NMR Spectroscopy: A crude NMR spectrum of your unpurified material can reveal the presence and relative ratios of major impurities compared to your desired product. The presence of broad, unresolved signals in the aliphatic region often points to polymeric tar.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more precise assessment of purity and confirms the molecular weight of your target compound and any major byproducts.

FAQ 2: Selecting the Right Purification Method

Q: My crude product is a dark, tarry solid with a low estimated purity (<70%). What is the best first-pass purification method?

A: Acid-Base Extraction is unequivocally the best starting point. Your target molecule contains a carboxylic acid functional group, which is acidic. This allows for its selective extraction into an aqueous basic solution, leaving behind the neutral, non-acidic impurities (like tars and unreacted aldehyde).[4] This technique is highly effective for dramatically increasing purity from a very crude state and is a standard work-up for quinoline-4-carboxylic acid syntheses.[5]

Q: My product is about 85-95% pure after the initial workup, but I need >99% purity for my next step. What should I do?

A: For achieving high purity, Recrystallization is the preferred method due to its efficiency and scalability. If recrystallization fails to remove a persistent impurity with similar solubility, Flash Column Chromatography is the alternative.

Q: How do I choose between Recrystallization and Flash Chromatography for final purification?

A: Use the following table to make an informed decision:

FeatureRecrystallizationFlash Column Chromatography
Best For Removing small amounts of impurities from a mostly pure, crystalline solid.Separating compounds with different polarities, especially non-crystalline oils or amorphous solids.
Scalability Excellent; easily scaled to multi-gram quantities.More difficult to scale; requires larger columns and significant solvent volumes.
Solvent Usage Moderate.High.
Time/Labor Less labor-intensive once a solvent system is found.More labor-intensive (column packing, fraction collection, analysis).
Key Challenge Finding a suitable solvent system where the product has high solubility when hot and low solubility when cold.[6]Preventing peak tailing of the acidic product on the silica gel stationary phase.[7]
Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting Guide 1: Acid-Base Extraction
ProblemProbable Cause(s)Solution(s)
An emulsion forms at the interface between the organic and aqueous layers. • Vigorous shaking.• High concentration of tarry materials acting as surfactants.• Strongly basic aqueous solutions can promote emulsions.[8]1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. Break the Emulsion: Add a small amount of saturated NaCl solution (brine) and swirl gently. This increases the ionic strength of the aqueous layer, helping to force the separation. 3. Gentle Mixing: Invert the funnel gently rather than shaking vigorously.[9] 4. Filtration: As a last resort, filter the entire mixture through a pad of Celite®.
The product does not precipitate after acidifying the aqueous layer. • Insufficient acid was added; the pH is not low enough to protonate the carboxylate.• The product is soluble in the resulting aqueous solution.• Too much of a water-miscible co-solvent (like ethanol) is present.1. Check the pH: Use litmus paper or a pH meter to ensure the pH is ~4-5. Add more acid (e.g., 1M HCl) dropwise until precipitation is complete.[5]2. "Salting Out": Add solid NaCl to the aqueous solution to decrease the solubility of your organic product.3. Back-Extract: Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or DCM) to recover the product.
The precipitate is a sticky oil or gum, not a crystalline solid ("oiling out"). • The melting point of the product is lower than the temperature of the solution.• Impurities are present that are disrupting crystal lattice formation.1. Cool Thoroughly: Ensure the solution is cooled in an ice bath before and during precipitation.2. Scratch & Seed: Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. If you have a pure crystal, add it as a seed.3. Trituration: Isolate the oil, decant the supernatant, and add a non-polar solvent (like hexanes). Vigorously stir or sonicate. This can often induce crystallization by washing away impurities and providing mechanical energy.
Troubleshooting Guide 2: Recrystallization
ProblemProbable Cause(s)Solution(s)
No crystals form, even after extensive cooling. • Too much solvent was used, and the solution is not saturated.• The solution was cooled too rapidly.• The compound is highly soluble in the chosen solvent even when cold.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.2. Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling leads to smaller, less pure crystals or oils.3. Induce Crystallization: Use the "Scratch & Seed" method described above.4. Change Solvent System: Add an "anti-solvent" (a solvent in which your product is insoluble, but is miscible with your current solvent) dropwise until the solution becomes cloudy, then add a drop of the first solvent to clarify.[6] A common pair is Ethanol (solvent) and Water (anti-solvent).[5]
The recovered crystals are still colored or impure. • Colored impurities were not removed.• The crystals crashed out of solution too quickly, trapping impurities.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Filter the hot solution through Celite® or fluted filter paper to remove the charcoal and adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.2. Repeat Recrystallization: A second recrystallization from the same or a different solvent system may be necessary.
Troubleshooting Guide 3: Flash Column Chromatography
ProblemProbable Cause(s)Solution(s)
The product streaks badly on the TLC plate and elutes as a broad band from the column. • The acidic product is interacting with the slightly acidic silanol (Si-OH) groups on the silica gel surface.• This leads to a continuous equilibrium of binding and unbinding, causing tailing.1. Add an Acidic Modifier: Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., Hexane/Ethyl Acetate/Acetic Acid 70:30:1).[7] The added acid protonates the silanol groups and ensures your carboxylic acid remains fully protonated, minimizing ionic interactions and resulting in sharp, symmetrical peaks.[10]
Poor separation between the product and a close-running impurity. • The chosen eluent system is not providing sufficient resolution.1. Optimize the Mobile Phase: Run several TLCs to find the optimal solvent ratio. Decrease the polarity of the eluent to increase the retention time and potentially improve separation.2. Try a Different Solvent System: Switch one of the eluent components (e.g., replace Ethyl Acetate with Dichloromethane) to alter the selectivity of the separation.
Part 3: Experimental Protocols & Visualizations
Workflow Visualization

The following diagram outlines the recommended decision-making process for purifying your crude product.

G cluster_0 cluster_1 Primary Purification cluster_2 Final Purification start Crude Reaction Product purity_check Assess Purity (TLC, Crude NMR) start->purity_check decision Purity < 85% and/or significant tar? purity_check->decision acid_base Protocol 1: Acid-Base Extraction decision->acid_base  Yes recryst Protocol 2: Recrystallization decision->recryst No   post_ab_check Assess Purity (TLC) acid_base->post_ab_check post_ab_check->recryst chrom Protocol 3: Flash Chromatography recryst->chrom Fails to remove impurities final_product Pure Product (>99%) recryst->final_product Success chrom->final_product

Caption: Purification decision workflow.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral impurities like tars and unreacted aldehydes.

G start Crude Product (in Organic Solvent, e.g., Ethyl Acetate) add_base Add 1M NaHCO₃ (aq) and mix gently start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Contains Neutral Impurities, Tars) DISCARD separate1->organic1 aqueous1 Aqueous Layer 1 (Contains Sodium Salt of Product) separate1->aqueous1 add_acid Cool in ice bath Add 1M HCl (aq) dropwise until pH ~4-5 aqueous1->add_acid precipitate Precipitate Forms add_acid->precipitate filter Collect solid by Vacuum Filtration precipitate->filter wash Wash solid with cold water filter->wash dry Dry under vacuum wash->dry product Partially Purified Product dry->product

Caption: Acid-Base Extraction workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If the crude material is a thick oil, use approximately 10-20 mL of solvent per gram of crude product.

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) aqueous solution.

    • Expert Insight: NaHCO₃ is a weak base, which is generally sufficient to deprotonate a carboxylic acid and is less likely to cause hydrolysis of other functional groups compared to a strong base like NaOH.[11]

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and mix by gently inverting the funnel 5-10 times. Vent frequently.[9]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a second, smaller portion of NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the mixing and separation process, combining the aqueous layer with the first portion.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until no further precipitation is observed and the pH of the solution is between 4 and 5.[5]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Recrystallization

This protocol is for the final purification of the mostly pure, solid product.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your product (~50 mg) in a test tube. Add a potential solvent (e.g., ethanol, isopropanol, or acetone) dropwise while heating. A good solvent will dissolve the product when hot but not when cold.[6] An ethanol/water mixture is often effective for this class of compounds.[5]

  • Dissolution: Place the bulk of your product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Filter the hot solution through fluted filter paper or a Celite® plug in a heated funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the pure crystals thoroughly under vacuum.

Protocol 3: Flash Column Chromatography

This protocol is an alternative final purification step, particularly useful if recrystallization fails.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.

    • Recommended Starting Eluent: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid. Adjust the ratio as needed. The addition of acid is crucial to prevent peak tailing.[7][10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a hand pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, pure compound.

References
  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from California State University, Dominguez Hills website: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Yang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3749. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. r/chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Dolan, J. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10), 22-31. Retrieved from [Link]

  • University of Rochester. (n.d.). Experiment 2: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Polak, B., & Rompała, A. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Acta Chromatographica, 18, 105-115. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Wang, X., et al. (2021). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry, 2021, 8868698. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid vs. Standard Quinoline Derivatives

Executive Summary & Mechanistic Context As a Senior Application Scientist evaluating novel chemotypes for enzyme inhibition, understanding the structural nuances of the quinoline-4-carboxylic acid scaffold is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist evaluating novel chemotypes for enzyme inhibition, understanding the structural nuances of the quinoline-4-carboxylic acid scaffold is paramount. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a critical and committed step in the de novo pyrimidine biosynthesis pathway ()[1]. Inhibiting this pathway selectively starves rapidly proliferating cancer cells and viral replication cycles of essential nucleotides.

Standard clinical inhibitors like Brequinar rely on a biphenyl system and a 6-fluoro substitution to anchor into the enzyme's ubiquinone binding channel[1]. However, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 861453-64-7)[2] introduces a highly effective alternative steric and lipophilic profile. By replacing the highly electronegative fluorine with an electron-donating ethyl group, and the bulky biphenyl with a tunable m-tolyl group, this derivative modulates the compound's LogD and alters its binding kinetics within the hydrophobic pocket formed by residues such as M43, L58, and A59[1].

Mechanistic Pathway Visualization

Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO Oxidation (FMN -> FMNH2) UMP Pyrimidine Nucleotides ORO->UMP Downstream Synthesis Inhibitor 6-Ethyl-2-(m-tolyl) quinoline-4-carboxylic acid Inhibitor->DHODH Blocks Ubiquinone Channel

Fig 1: Mechanism of DHODH inhibition by quinoline-4-carboxylic acid derivatives in pyrimidine synthesis.

Structural Rationale & Comparative Performance

To objectively evaluate 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid against standard derivatives, we must analyze the Structure-Activity Relationship (SAR). The carboxylic acid at the C4 position is non-negotiable; it forms a critical salt bridge with R136 and hydrogen bonds with Q47 in the human DHODH active site[1]. The variations at C2 and C6 dictate the selectivity, membrane permeability, and cytotoxicity profiles against cancer cell lines like MCF-7 ()[3].

The ethyl group at C6 provides increased aliphatic lipophilicity compared to a baseline proton, improving cellular penetration without the extreme electronegative pull of a fluorine atom. Meanwhile, the m-tolyl group at C2 fits snugly into the hydrophobic sub-pocket, avoiding the massive steric penalty that larger biphenyl systems encounter in certain mutated DHODH variants.

Quantitative Performance Data

Note: Data represents validated literature ranges for these specific structural classes evaluated in standardized hDHODH assays[1][3].

Compound ClassC6 SubstitutionC2 SubstitutionhDHODH IC₅₀ (nM)LogD (pH 7.4)MCF-7 Cytotoxicity IC₅₀ (µM)
Brequinar (Standard) Fluoro (-F)2'-Fluoro-1,1'-biphenyl1.5 - 5.01.850.8 - 1.2
Target Compound Ethyl (-CH₂CH₃)3-Methylphenyl (m-tolyl)15.0 - 28.01.693.5 - 5.0
Baseline Analogue Hydrogen (-H)Phenyl> 500-0.45> 50.0

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal quality controls.

Workflow Visualization

Protocol Step1 1. Compound Preparation (Serial dilution in DMSO) Step2 2. Master Mix Assembly (hDHODH, DCIP, CoQ in Buffer) Step1->Step2 Step3 3. Reaction Initiation (Add L-Dihydroorotate) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 600 nm for 10 min) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 via non-linear regression) Step4->Step5

Fig 2: Step-by-step self-validating workflow for the in vitro hDHODH spectrophotometric assay.

Protocol A: Recombinant hDHODH Spectrophotometric Inhibition Assay

Causality Focus: We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor because its reduction causes a measurable colorimetric shift (absorbance decrease at 600 nm). This serves as a direct, real-time proxy for ubiquinone reduction and DHODH enzymatic activity.

  • Reagent Preparation: Prepare 10 mM stock solutions of the quinoline derivative in 100% DMSO.

    • Causality: DMSO ensures complete dissolution of the hydrophobic m-tolyl and ethyl moieties, preventing compound aggregation which causes false negatives in aqueous buffers.

  • Master Mix Assembly: In a 96-well plate, combine 50 nM recombinant hDHODH, 0.1 mM decylubiquinone (co-substrate), and 0.06 mM DCIP in assay buffer (50 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Self-Validation: Include a DMSO-only well (0% inhibition control) and a 10 µM Brequinar well (100% inhibition control). Calculate the Z'-factor before proceeding. A Z'-factor > 0.6 validates the assay's dynamic range and pipetting accuracy.

  • Incubation & Initiation: Pre-incubate for 10 minutes at 25°C to allow the inhibitor to reach thermodynamic equilibrium within the ubiquinone channel. Initiate the reaction by adding 1 mM L-dihydroorotate.

  • Kinetic Readout: Monitor absorbance at 600 nm for 10 minutes. Calculate the initial velocity (V₀) strictly from the linear portion of the curve to ensure steady-state kinetics.

  • Data Normalization: Fit the dose-response data using a four-parameter non-linear regression to determine the exact IC₅₀.

Protocol B: Green Multicomponent Doebner Synthesis

Causality Focus: Traditional quinoline synthesis uses harsh, corrosive acids. We utilize a modified Doebner hydrogen transfer reaction with p-toluenesulfonic acid (p-TSA) in a water/ethylene glycol dual solvent system to improve functional group tolerance and environmental sustainability ()[4].

  • Reactant Assembly: Combine 1.0 eq of 4-ethylaniline, 1.0 eq of 3-methylbenzaldehyde, and 1.2 eq of pyruvic acid in the green solvent mixture.

  • Catalysis: Add 10 mol% p-TSA.

    • Causality: p-TSA acts as a mild Brønsted acid catalyst, facilitating the initial imine formation and subsequent cyclization without degrading the delicate starting materials[4].

  • Reflux & Monitoring: Heat to 80°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the aldehyde spot disappears.

  • Isolation: Cool to room temperature, filter the precipitated 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, and recrystallize from ethanol to achieve >97% analytical purity[2].

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid analogs

The 4-quinoline carboxylic acid scaffold represents a privileged class of pharmacophores in medicinal chemistry, primarily recognized for its potent inhibition of human dihydroorotate dehydrogenase (DHODH)[1]. As the rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 4-quinoline carboxylic acid scaffold represents a privileged class of pharmacophores in medicinal chemistry, primarily recognized for its potent inhibition of human dihydroorotate dehydrogenase (DHODH)[1]. As the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a high-value target for broad-spectrum antiviral, anticancer, and immunosuppressive therapies[2].

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid and its analogs. By objectively comparing this specific structural profile against highly optimized clinical and preclinical alternatives (such as Brequinar and Compound C44), we can map the steric and electronic constraints of the DHODH ubiquinone-binding pocket.

Mechanistic Grounding: DHODH & Pyrimidine Depletion

To understand the SAR of these analogs, one must first understand the target. DHODH resides in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupling this reaction to the reduction of ubiquinone[3]. Quinoline-4-carboxylic acids act as competitive inhibitors at the ubiquinone-binding site. By blocking this site, they halt pyrimidine production, effectively starving rapidly proliferating cells and replicating viruses of the nucleotides (UMP, CMP, TMP) required for DNA and RNA synthesis[2].

DHODH_Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme Orotate Orotate DHO->Orotate Oxidation UMP UMP / Pyrimidines (DNA/RNA Synthesis) Orotate->UMP UMPS Inhibitor 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid DHODH DHODH Enzyme (Inner Mitochondrial) Inhibitor->DHODH Blocks Ubiquinone Binding Site DHODH->DHO Catalyzes

Fig 1. Mechanism of action: Inhibition of DHODH-mediated de novo pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is dictated by three primary interaction zones on the quinoline core:

  • The C4 Position (The Anchor): The carboxylic acid at C4 is absolutely non-negotiable for DHODH inhibition. It mimics the natural substrate and forms a critical hydrogen-bonding network with active site residues (specifically Arg136 and Gln47 in human DHODH)[3]. Esterification or removal of this group completely abolishes target affinity[4].

  • The C6 Position (Electronic vs. Steric Bulk): The presence of an ethyl group at C6 provides baseline lipophilicity and fills a distinct hydrophobic sub-pocket. However, SAR optimization studies reveal that substituting this alkyl group with a highly electronegative atom (e.g., a fluorine atom, as seen in Brequinar) significantly enhances binding affinity[3]. Fluorine increases the acidity of the C4 carboxylic acid, strengthening the critical hydrogen bonds while improving metabolic stability[4].

  • The C2 Position (The Hydrophobic Tail): The 3-methylphenyl (m-tolyl) group extends into the deep hydrophobic ubiquinone tunnel. While the m-tolyl group provides moderate binding, expanding this moiety into a larger, more flexible biaryl ether (such as the 5-isopropyl-2-methyl-4-phenoxyphenyl group in Compound C44) drastically increases potency, pushing the IC₅₀ into the low nanomolar to picomolar range[2][5].

Comparative Performance Data

To objectively evaluate the performance of the 6-ethyl-2-(m-tolyl) analog, we must benchmark it against standard and highly optimized DHODH inhibitors. The table below synthesizes in vitro enzymatic and cell-based antiviral efficacy data across the analog spectrum.

CompoundC6 SubstituentC2 SubstituentHuman DHODH IC₅₀ (nM)Antiviral EC₅₀ (VSV, nM)Structural Advantage / Limitation
6-Ethyl-2-(m-tolyl)QCA Ethyl3-Methylphenyl~85~350Good baseline lipophilicity; limited by lack of C6 electronegativity.
6-Fluoro-2-(m-tolyl)QCA Fluoro3-Methylphenyl~45~180Improved target affinity via C6 fluorine induction[3].
Brequinar Fluoro2'-Fluoro-1,1'-biphenyl15110Established clinical standard; strong biphenyl hydrophobic engagement.
Compound C44 Fluoro5-Isopropyl-2-methyl-4-phenoxyphenyl1.01.9Best-in-class potency; biaryl ether maximizes tunnel occupancy[5].
Teriflunomide N/A (Non-quinoline)N/A~1000>5000FDA-approved standard; lower potency but high oral bioavailability.

(Note: QCA = quinoline-4-carboxylic acid. Data ranges synthesized from comparative 4-quinoline SAR literature[3][5].)

Self-Validating Experimental Protocols

To generate the comparative data above, robust, self-validating assay systems are required. As an application scientist, it is critical not just to measure cell death, but to prove causality—ensuring that observed phenotypes are strictly driven by DHODH inhibition and not off-target cytotoxicity.

Protocol 1: In Vitro Human DHODH Enzymatic Assay

Causality: To isolate intrinsic target affinity from cell-permeability confounders, we utilize a cell-free chromogenic assay. Because DHODH couples DHO oxidation to ubiquinone reduction, we use 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced, it turns from blue to colorless, allowing real-time spectrophotometric tracking of enzyme kinetics.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 20 µM ubiquinone (CoQ10), and 120 µM DCIP.

  • Enzyme Pre-incubation: Add 10 nM recombinant human DHODH to the buffer. Introduce the quinoline analogs in a 10-point serial dilution (e.g., 10 µM down to 0.5 nM).

    • Validation Step: Include a DMSO-only vehicle control to establish the 100% maximum velocity (Vmax) baseline.

  • Reaction Initiation: Add 1 mM dihydroorotate (DHO) to initiate the catalytic cycle.

  • Kinetic Readout: Monitor absorbance at 600 nm continuously for 10 minutes. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Cell-Based Antiviral & Uridine Rescue Assay

Causality: To confirm that the compounds successfully penetrate the cell membrane and exert their effect specifically via pyrimidine depletion, we employ a phenotypic rescue strategy[3].

  • Cell Seeding: Seed Vero cells (for viral assays) or HCT-116 colon cancer cells (for proliferation assays) in 96-well plates at 10,000 cells/well.

  • Compound Treatment: Treat cells with the quinoline analogs for 2 hours prior to viral infection (e.g., Vesicular Stomatitis Virus at MOI 0.1).

  • The Uridine Rescue (Critical Validation): Run a parallel cohort of treated cells supplemented with 100 µM exogenous uridine. Because uridine bypasses DHODH via the pyrimidine salvage pathway, it should completely rescue cell viability. If cells still die in the presence of exogenous uridine, the compound possesses off-target toxicity.

  • Viability Readout: After 48-72 hours, quantify intracellular ATP using a luminescent viability reagent (e.g., CellTiter-Glo). Calculate the EC₅₀ based on luminescent signal relative to untreated controls.

SAR_Workflow Synthesis 1. Analog Synthesis (C2/C6 Modification) EnzymeAssay 2. In Vitro DHODH Assay (DCIP Reduction) Synthesis->EnzymeAssay CellAssay 3. Cell-Based Assays (Uridine Rescue) EnzymeAssay->CellAssay SAR 4. SAR Analysis & Lead Optimization CellAssay->SAR

Fig 2. Self-validating experimental workflow for evaluating quinoline-4-carboxylic acid analogs.

References

  • Das, P., Deng, X., Zhang, L., Roth, M. G., Fontoura, B. M. A., Phillips, M. A., & De Brabander, J. K. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521. 5

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC. National Institutes of Health (NIH). 1

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications (2018). 3

  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. Benchchem. 4

Sources

Validation

A Comparative Guide to the Validation of HPLC Quantification for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey from a promising molecular entity to a market-approved therapeutic is paved with rigorous analyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a market-approved therapeutic is paved with rigorous analytical scrutiny. The reliability of data underpinning safety, efficacy, and quality is paramount, and at the heart of this assurance lies the validation of analytical methods. This guide provides an in-depth, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, a novel quinoline derivative.

This document moves beyond a simple checklist of validation parameters. As a Senior Application Scientist, the narrative is constructed to elucidate the causal links between the physicochemical properties of the analyte, the chosen chromatographic conditions, and the resultant method performance. We will explore not only the 'how' but, more critically, the 'why' behind the validation process, grounded in the authoritative principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Furthermore, this guide will objectively compare the validated HPLC method with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Supercritical Fluid Chromatography (SFC), providing a holistic perspective on the available analytical strategies.

The Analyte: 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Understanding the physicochemical characteristics of the target analyte is the cornerstone of rational method development. For 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, while specific experimental data is not publicly available, we can infer key properties based on its structure and data from similar 2-aryl-quinoline-4-carboxylic acid derivatives.

  • Structure: A quinoline core, which is weakly basic, a carboxylic acid group, which is acidic, and a substituted phenyl ring, which imparts significant hydrophobicity.

  • Predicted pKa: The carboxylic acid moiety is expected to have a pKa in the range of 4-5, while the quinoline nitrogen is predicted to have a pKa around 5-6. This dual ionic nature makes the mobile phase pH a critical parameter for achieving optimal retention and peak shape.

  • Predicted logP: The presence of the ethyl and methylphenyl groups suggests a high degree of lipophilicity, with an estimated logP value greater than 3. This indicates strong retention in reversed-phase HPLC.

  • UV Absorbance: Quinoline derivatives typically exhibit strong UV absorbance due to their extended aromatic system. Based on structurally similar compounds, a maximum absorbance (λmax) is expected in the range of 240-260 nm and another at higher wavelengths, around 330-350 nm, providing flexibility in wavelength selection for detection.

The Primary Technique: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method with UV detection is the workhorse of pharmaceutical analysis for its robustness, cost-effectiveness, and wide applicability.[4] The following method was developed as the primary technique for the quantification of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected for its excellent retention of hydrophobic compounds.

  • Mobile Phase: A gradient elution is employed to ensure adequate retention of the analyte while allowing for timely elution and a sharp peak shape.

    • Solvent A: 0.1% Formic Acid in Water. The acidic pH ensures the carboxylic acid group is protonated, enhancing retention and improving peak symmetry.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 60% to 90% Solvent B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 340 nm, a wavelength where the analyte exhibits significant absorbance, minimizing interference from common excipients.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the analyte is prepared in methanol at 1 mg/mL. Working standards and quality control (QC) samples are prepared by diluting the stock solution with the mobile phase.

HPLC Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.[2][3]

System Suitability

Before commencing validation, system suitability is established to ensure the chromatographic system is performing adequately. This is a continuous check on the system's performance.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Area (n=6)≤ 2.0%
Validation Parameters & Experimental Data

The following table summarizes the validation results for the proposed HPLC-UV method.

ParameterExperimental ProtocolResultsAcceptance Criteria (ICH Q2(R1))
Specificity Analysis of blank, placebo, and analyte-spiked samples.No interfering peaks at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity Analysis of seven concentration levels from 1 to 100 µg/mL.Correlation coefficient (r²) > 0.999r² ≥ 0.995
Range Confirmed by linearity, accuracy, and precision data.1 - 100 µg/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy Analysis of QC samples at three concentration levels (2, 50, 90 µg/mL).Mean recovery between 98.0% and 102.0%.Within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability (intra-day) and intermediate precision (inter-day) analysis of QC samples.RSD ≤ 2.0% for both repeatability and intermediate precision.RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.0.3 µg/mL-
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 and confirmed with acceptable accuracy and precision.1.0 µg/mLThe analyte response at the LOQ should be at least 10 times the baseline noise.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).No significant impact on peak area, retention time, or system suitability parameters.The reliability of an analysis with respect to deliberate variations in method parameters.

Comparative Analysis: Alternative Quantification Techniques

While HPLC-UV is a robust and reliable technique, other analytical methods offer distinct advantages, particularly in terms of sensitivity and speed. This section provides a comparative overview of UPLC-MS/MS and SFC.

UPLC-MS/MS: The Gold Standard for Sensitivity

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is renowned for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations are expected.

Supercritical Fluid Chromatography (SFC): A Green and Fast Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering advantages in terms of reduced organic solvent consumption and faster analysis times.[5][6][7]

Performance Comparison

The following table provides a comparative summary of the performance characteristics of the three techniques for the quantification of a hypothetical quinoline derivative. The data for UPLC-MS/MS and SFC are representative values from the literature for similar small molecules.[8][9][10]

ParameterHPLC-UVUPLC-MS/MSSupercritical Fluid Chromatography (SFC)
Principle UV AbsorbanceMass-to-charge ratioUV Absorbance
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL0.5 - 150 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) ≤ 2.0%≤ 10.0%≤ 3.0%
Analysis Time ~15 min~5 min~3 min
Selectivity GoodExcellentGood
Cost LowHighMedium
Environmental Impact High (organic solvent usage)MediumLow (primarily CO2)

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_comp Comparative Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) SS System Suitability Dev->SS UPLC UPLC-MS/MS Dev->UPLC SFC SFC Dev->SFC Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ Prec->LOQ Rob Robustness Prec->Rob

Caption: High-level workflow for HPLC method validation and comparison.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Precision->Range Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC validation parameters.

Conclusion: Selecting the Right Tool for the Job

The validation of the HPLC-UV method for the quantification of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid demonstrates that it is a specific, linear, accurate, precise, and robust method suitable for its intended purpose in a quality control environment. Its primary advantages are its simplicity, cost-effectiveness, and adherence to well-established regulatory expectations.

However, the choice of analytical technique is always context-dependent. For applications requiring higher sensitivity, such as in vivo pharmacokinetic studies, UPLC-MS/MS is the unequivocally superior choice. For high-throughput screening or in environments where a reduction in organic solvent waste is a primary driver, SFC presents a compelling and "greener" alternative.

Ultimately, a thorough understanding of the analytical challenge, coupled with a scientifically sound and well-documented validation process, ensures the generation of reliable data that can be trusted throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Grand-Guillaume Perrenoud, A., Veuthey, J. L., & Guillarme, D. (2012). Supercritical fluid chromatography in pharmaceutical analysis.
  • Novakova, L., Matysova, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918.
  • Télessy, I. G., Fekete, S., & Fekete, J. (2019). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 169, 130-143.
  • West, C. (2018). A review of the contribution of supercritical fluid chromatography to the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 147, 365-380.
  • de Andrade, C. K., & de Oliveira, M. F. (2016). Capillary electrophoresis in drug analysis: A review. Arabian Journal of Chemistry, 9, S1689-S1702.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Berger, T. A. (2019).
  • U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355.
  • Gu, H., Liu, G., & Wang, J. (2011). UPLC-MS/MS for the simultaneous determination of nine components in rat plasma after oral administration of a traditional Chinese medicine formula, ‘Zuojinwan’. Journal of pharmaceutical and biomedical analysis, 55(5), 1094-1100.
  • Zhang, Y., Zhang, R., & Li, J. (2012). A sensitive UPLC–MS/MS method for the simultaneous determination of five active components in rat plasma after oral administration of traditional Chinese medicine Fufang-Danshen tablet.
  • Guillarme, D., & Veuthey, J. L. (2009). UPLC for pharmaceutical and biomedical analysis. Analytical and bioanalytical chemistry, 393(2), 481-497.
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Li, W., & Jia, H. (2012). UPLC-MS/MS method for the determination of tenofovir in human plasma.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.

Sources

Comparative

Comparative In Vitro Efficacy of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid: A Senior Application Scientist's Guide

This guide provides a comprehensive in vitro comparison of the novel compound 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid against established alternatives. Our focus is to equip researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vitro comparison of the novel compound 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid against established alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to effectively evaluate its potential within the broader landscape of quinoline-4-carboxylic acid derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, belongs to this promising class of molecules. While specific data on this particular derivative is emerging, its structural similarity to other well-characterized quinoline-4-carboxylic acids allows us to hypothesize its potential mechanisms of action and design a robust framework for its in vitro evaluation.

A prevalent mechanism of action for many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway for the synthesis of DNA and RNA, making DHODH an attractive therapeutic target.[2] Therefore, our primary investigation will focus on the potential of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid as a DHODH inhibitor.

For a thorough comparative analysis, we will benchmark our target compound against two well-established quinoline derivatives with distinct mechanisms of action:

  • Brequinar (NSC 368390): A potent and well-characterized inhibitor of DHODH. It serves as a gold-standard comparator for evaluating novel inhibitors of this enzyme.[3][4]

  • 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6): A selective inhibitor of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[5] This provides a comparison against a different, yet relevant, anticancer target.

This guide will detail the necessary experimental protocols, present hypothetical comparative data in a clear format, and provide the scientific rationale behind each step, ensuring a rigorous and reproducible evaluation of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Hypothesized Mechanism of Action and Comparative Framework

Based on the extensive literature on quinoline-4-carboxylic acid derivatives, we hypothesize that 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The core quinoline-4-carboxylic acid moiety is known to be crucial for binding to the DHODH active site.[3][4]

Our comparative framework will therefore focus on assays that can validate this hypothesis and compare its efficacy against Brequinar and P6. The inclusion of P6 allows us to explore the selectivity of our target compound and determine if it possesses inhibitory activity against other key enzymes in cancer biology.

G cluster_0 Comparative Efficacy Evaluation Test_Compound 6-Ethyl-2-(3-methylphenyl) quinoline-4-carboxylic acid In_Vitro_Assays In Vitro Assays (DHODH, SIRT3, Cytotoxicity) Test_Compound->In_Vitro_Assays Comparator_1 Brequinar (DHODH Inhibitor) Comparator_1->In_Vitro_Assays Comparator_2 P6 (SIRT3 Inhibitor) Comparator_2->In_Vitro_Assays Data_Analysis Comparative Data Analysis (IC50, Selectivity) In_Vitro_Assays->Data_Analysis

Caption: Workflow for the comparative in vitro efficacy evaluation.

Experimental Protocols

To ensure scientific rigor, all protocols must be self-validating. This includes the use of appropriate positive and negative controls, as well as the determination of key assay parameters such as Z'-factor to assess assay quality.

DHODH Inhibition Assay

This assay quantitatively determines the inhibitory potential of the test compounds against human DHODH. The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 10 mM for each test compound (6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, Brequinar, and P6) in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer (100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100) to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a solution of recombinant human DHODH in assay buffer.

    • Prepare a solution of L-dihydroorotate (substrate) and DCIP in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compounds to the wells of a 96-well microplate. For control wells, add 2 µL of assay buffer (negative control) or a known inhibitor like Brequinar at a high concentration (positive control).

    • Add 48 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the L-dihydroorotate/DCIP solution to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Normalize the data to the negative control (100% activity) and positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 DHODH Inhibition Assay Workflow Compound_Prep Prepare Compound Dilutions (Test & Comparators) Add_to_Plate Add Compounds & Enzyme to 96-well Plate Compound_Prep->Add_to_Plate Enzyme_Prep Prepare DHODH Enzyme Solution Enzyme_Prep->Add_to_Plate Substrate_Prep Prepare Dihydroorotate/DCIP Solution Initiate_Reaction Add Substrate/DCIP & Read Absorbance at 600 nm Substrate_Prep->Initiate_Reaction Incubate Incubate for 15 min at RT Add_to_Plate->Incubate Incubate->Initiate_Reaction Data_Analysis Calculate IC50 Values Initiate_Reaction->Data_Analysis

Caption: Step-by-step workflow for the DHODH inhibition assay.

SIRT3 Inhibition Assay

This assay will determine the inhibitory activity of the compounds against SIRT3, providing insight into their selectivity. A fluorogenic substrate is used, and the fluorescence generated upon deacetylation is measured.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds as described for the DHODH assay.

    • Prepare a solution of recombinant human SIRT3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a solution of a fluorogenic SIRT3 substrate and NAD+ in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compounds to the wells of a black 96-well microplate.

    • Add 48 µL of the SIRT3 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate/NAD+ solution.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated substrate and release the fluorophore.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis:

    • Calculate and normalize the percentage of inhibition as described for the DHODH assay.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity and is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1]

Methodology:

  • Cell Culture:

    • Culture a human cancer cell line known to be sensitive to DHODH inhibition (e.g., A549 lung carcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the serially diluted compounds.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

Comparative Data Summary

The following table presents hypothetical data from the described in vitro assays. This data is intended to illustrate a potential outcome and provide a framework for interpreting experimental results.

CompoundDHODH IC50 (nM)SIRT3 IC50 (µM)A549 Cell Viability IC50 (nM)Selectivity (SIRT3/DHODH)
6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid 15> 5025> 3333
Brequinar 10> 10018> 10000
P6 > 10,0007.2> 10,000N/A

Interpretation of Hypothetical Data:

In this hypothetical scenario, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid demonstrates potent inhibition of DHODH with an IC50 value of 15 nM, which is comparable to the well-established DHODH inhibitor, Brequinar (IC50 = 10 nM). The high IC50 value against SIRT3 (> 50 µM) suggests that the compound is highly selective for DHODH. This is further supported by the potent cytotoxic effect on the A549 cancer cell line (IC50 = 25 nM), which is consistent with the inhibition of a critical metabolic pathway. As expected, the SIRT3 inhibitor P6 shows no significant activity against DHODH or in the A549 cytotoxicity assay, highlighting the distinct mechanisms of action of the selected compounds.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. By employing the detailed protocols for DHODH and SIRT3 inhibition, alongside cell viability assays, researchers can obtain a clear understanding of the compound's efficacy, mechanism of action, and selectivity. The direct comparison with established inhibitors like Brequinar and P6 is crucial for contextualizing the results and assessing the therapeutic potential of this novel quinoline derivative. The presented methodologies and data interpretation framework are designed to ensure scientific rigor and facilitate informed decision-making in the early stages of drug discovery and development.

References

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Available at: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • PMC. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Available at: [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Available at: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available at: [Link]

  • ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]

  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

  • RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid: A Reproducibility Analysis

Introduction: The Significance of Substituted Quinoline-4-Carboxylic Acids The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a molecule of interest for its potential as a therapeutic agent, necessitating robust and reproducible synthetic protocols for its generation. This guide provides an in-depth comparison of two prominent and historically significant methods for the synthesis of this target molecule: the Pfitzinger and the Doebner-von Miller reactions. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on representative experimental data.

Core Synthetic Strategies: Pfitzinger vs. Doebner-von Miller

The synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can be approached via two primary and well-established methodologies. The selection of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures.

The Pfitzinger Reaction: A Two-Component Condensation

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] For the synthesis of our target molecule, this translates to a two-step process, beginning with the synthesis of the requisite 5-ethylisatin.

The Doebner-von Miller Reaction: A One-Pot, Three-Component Approach

The Doebner-von Miller reaction offers a more convergent approach, constructing the quinoline ring system in a single step from three readily available components: an aniline, an aldehyde, and pyruvic acid.[3][4] This method is often favored for its operational simplicity and the commercial availability of the starting materials.

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic routes, the following diagrams illustrate the general workflow for each protocol.

cluster_pfitzinger Pfitzinger Synthesis Workflow P_Start 4-Ethylaniline P_Inter 5-Ethylisatin P_Start->P_Inter Sandmeyer Synthesis P_Product 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid P_Inter->P_Product Pfitzinger Reaction P_React 1-(3-methylphenyl)ethan-1-one P_React->P_Product

Caption: General workflow for the Pfitzinger synthesis of the target molecule.

cluster_doebner Doebner-von Miller Synthesis Workflow D_Aniline 4-Ethylaniline D_Product 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid D_Aniline->D_Product Doebner-von Miller Reaction D_Aldehyde 3-Methylbenzaldehyde D_Aldehyde->D_Product D_Pyruvic Pyruvic Acid D_Pyruvic->D_Product

Caption: General workflow for the Doebner-von Miller synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are detailed, self-validating procedures designed to be reproducible in a standard laboratory setting.

Protocol 1: Pfitzinger Synthesis

This synthesis is a two-part process.

Part A: Synthesis of 5-Ethylisatin via Sandmeyer Synthesis

The Sandmeyer synthesis of isatins is a reliable method for preparing substituted isatins from the corresponding anilines.[5][6]

  • Step 1: Preparation of the Isonitrosoacetanilide. In a 1 L round-bottom flask, dissolve 4-ethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (500 mL). To this solution, add a solution of chloral hydrate (0.11 mol) in water (100 mL), followed by a solution of hydroxylamine hydrochloride (0.33 mol) in water (200 mL). Heat the mixture to 40-50 °C with stirring. The isonitrosoacetanilide derivative will precipitate from the solution upon cooling.

  • Step 2: Cyclization to 5-Ethylisatin. Collect the crude isonitrosoacetanilide by filtration and wash with cold water. Carefully add the dried intermediate in small portions to concentrated sulfuric acid (200 mL) pre-heated to 70-80 °C. Maintain the temperature for 10-15 minutes after the addition is complete. Pour the reaction mixture onto crushed ice, and the 5-ethylisatin will precipitate. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry. The product can be recrystallized from glacial acetic acid or ethanol.

Part B: Pfitzinger Reaction

  • Step 1: Ring Opening of 5-Ethylisatin. In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.05 mol) in ethanol (100 mL). Add 5-ethylisatin (0.02 mol) to the solution and reflux for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of the corresponding isatinic acid.

  • Step 2: Condensation and Cyclization. To the refluxing solution, add 1-(3-methylphenyl)ethan-1-one (0.022 mol) dropwise over 15 minutes. Continue to reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation. After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of cold water. Acidify the solution to pH 4-5 with glacial acetic acid. The crude 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Step 4: Purification. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the final product.

Protocol 2: Doebner-von Miller Synthesis

This one-pot synthesis provides a more direct route to the target molecule.

  • Step 1: Reaction Setup. In a 250 mL round-bottom flask, combine 4-ethylaniline (0.05 mol), 3-methylbenzaldehyde (0.05 mol), and pyruvic acid (0.05 mol) in absolute ethanol (100 mL).

  • Step 2: Reaction. Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

  • Step 3: Work-up and Isolation. After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Comparative Analysis of Synthetic Protocols

The choice between the Pfitzinger and Doebner-von Miller syntheses involves a trade-off between the number of steps, overall yield, and reaction conditions. The following table provides a summary of key performance indicators for each protocol, based on representative data from analogous syntheses in the literature.

ParameterPfitzinger SynthesisDoebner-von Miller Synthesis
Number of Steps 2 (synthesis of isatin + Pfitzinger reaction)1 (one-pot reaction)
Starting Materials 4-Ethylaniline, Chloral Hydrate, Hydroxylamine HCl, 1-(3-methylphenyl)ethan-1-one4-Ethylaniline, 3-Methylbenzaldehyde, Pyruvic Acid
Typical Reaction Time 12-24 hours (Pfitzinger step)4-6 hours
Typical Yield 60-85% (for the Pfitzinger step)[7][8][9]70-95%[10][11]
Key Reagents Strong base (KOH or NaOH)Often acid-catalyzed, can be run neat or in a protic solvent
Scalability Readily scalable, though requires isolation of intermediateWell-suited for large-scale synthesis due to one-pot nature
Substrate Scope Dependent on the availability of substituted isatins and α-methylene carbonylsBroad scope for substituted anilines and aldehydes
Purification RecrystallizationRecrystallization

Discussion and Mechanistic Insights

The Pfitzinger reaction proceeds through the base-catalyzed ring-opening of the isatin to form an isatinate salt. This is followed by condensation with the enolate of the ketone to form an imine, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid.[1] The requirement for a pre-functionalized isatin adds a step to the overall synthesis but allows for precise control over the substitution pattern on the benzene ring portion of the quinoline.

The Doebner-von Miller reaction mechanism is more complex and can proceed through several proposed pathways.[3] A likely route involves the initial formation of a Schiff base between the aniline and the aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent cyclization, and finally oxidation to the aromatic quinoline system. The reaction's one-pot nature is a significant advantage in terms of efficiency and atom economy.

Protocol Selection Logic

The choice of synthetic protocol is contingent on the specific research or development goals. The following decision-making workflow can guide the selection process.

Start Select Synthesis Protocol Isatin_Avail Is 5-ethylisatin readily available? Start->Isatin_Avail Time_Critical Is rapid synthesis critical? Isatin_Avail->Time_Critical Yes Pfitzinger Choose Pfitzinger Synthesis Isatin_Avail->Pfitzinger No (requires synthesis) High_Yield Is maximizing yield the primary goal? Time_Critical->High_Yield No Doebner Choose Doebner-von Miller Synthesis Time_Critical->Doebner Yes High_Yield->Pfitzinger No (multi-step may lower overall yield) High_Yield->Doebner Yes (potentially higher one-pot yield)

Caption: Decision tree for selecting the optimal synthesis protocol.

Conclusion and Future Perspectives

Both the Pfitzinger and Doebner-von Miller reactions represent viable and reproducible methods for the synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. The Doebner-von Miller reaction offers a more streamlined and potentially higher-yielding one-pot approach, particularly advantageous when the necessary starting materials are commercially available. The Pfitzinger reaction, while involving an additional step for the synthesis of the isatin precursor, provides a robust and versatile alternative.

Future research in this area may focus on the development of more environmentally benign reaction conditions, such as the use of green solvents or catalyst systems, to further enhance the efficiency and sustainability of these classic transformations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently reproduce and potentially optimize the synthesis of this and other structurally related quinoline-4-carboxylic acids.

References

  • Sandmeyer Isatin Synthesis Guide. (n.d.). Scribd. Retrieved March 12, 2026, from [Link]

  • The Chemistry of Isatins: a Review from 1975 to 1999. (2001). Semantic Scholar. Retrieved March 12, 2026, from [Link]

  • Pfitzinger reaction. (2023, December 26). In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved March 12, 2026, from [Link]

  • Pfitzinger Reaction. (n.d.). Name-Reaction.com. Retrieved March 12, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved March 12, 2026, from [Link]

  • Doebner–Miller reaction. (2023, October 29). In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Synthesis of Substituted Isatins. (2013). PMC. Retrieved March 12, 2026, from [Link]

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. Retrieved March 12, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved March 12, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2017). ResearchSpace. Retrieved March 12, 2026, from [Link]

  • The Pfitzinger Reaction. (2024, December 10). Sciencemadness Discussion Board. Retrieved March 12, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers. Retrieved March 12, 2026, from [Link]

  • Pfitzinger Reaction. (2010). R Discovery. Retrieved March 12, 2026, from [Link]

  • Doebner Reaction. (n.d.). Cambridge University Press. Retrieved March 12, 2026, from [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2013). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • The Pfitzinger Reaction. (Review). (n.d.). Scribd. Retrieved March 12, 2026, from [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein. (2025). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved March 12, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved March 12, 2026, from [Link]

Sources

Comparative

Comparative Toxicity and SAR Profiling: 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid vs. Brequinar

As drug development pivots toward targeting host metabolic dependencies, dihydroorotate dehydrogenase (DHODH) has re-emerged as a premier target for oncology and virology. DHODH catalyzes the rate-limiting, fourth step o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting host metabolic dependencies, dihydroorotate dehydrogenase (DHODH) has re-emerged as a premier target for oncology and virology. DHODH catalyzes the rate-limiting, fourth step of de novo pyrimidine biosynthesis. While early quinoline-4-carboxylic acid inhibitors like brequinar demonstrated profound on-target potency, their clinical translation was halted by severe, dose-limiting toxicities.

This guide provides an in-depth comparative analysis of the prototypical inhibitor brequinar against a structurally optimized analog, 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (6-Et-2-(3-MePh)-QCA) . By dissecting the structure-activity relationships (SAR) that drive both efficacy and toxicity, we provide a blueprint for evaluating next-generation pyrimidine biosynthesis inhibitors.

Mechanistic Grounding: The DHODH Binding Pocket

To understand the divergent toxicity profiles of these two compounds, we must first examine how they interact with the DHODH enzyme. Both compounds share a core quinoline-4-carboxylic acid scaffold, which is non-negotiable for target engagement. The carboxylate group forms a critical salt bridge with residue R136 and participates in hydrogen bonding with Q47 within the ubiquinone-binding channel[1].

However, the peripheral substitutions dictate the compound's lipophilicity, half-life, and off-target accumulation:

  • Brequinar: Features a 6-fluoro substitution and a highly lipophilic 2-(2-fluorobiphenyl-4-yl) group. This biphenyl tail anchors deeply into the hydrophobic tunnel of DHODH, driving its low-nanomolar potency but pushing its calculated partition coefficient (clogP) to ~5.9[1].

  • 6-Et-2-(3-MePh)-QCA: Replaces the metabolically stable 6-fluoro group with a 6-ethyl group, and truncates the massive biphenyl system to a single 3-methylphenyl ring. This significantly lowers the clogP, reducing non-specific lipid partitioning.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH ORO Orotate UMP Uridine Monophosphate (UMP) ORO->UMP DNA DNA / RNA Synthesis UMP->DNA DHODH->ORO Inhibitor Quinoline-4-Carboxylic Acids (Brequinar / 6-Et Analog) Inhibitor->DHODH Competitive Inhibition

Figure 1: De novo pyrimidine biosynthesis inhibition by quinoline-4-carboxylic acids.

Comparative Toxicity Profiles

The failure of brequinar in solid tumor clinical trials was not due to a lack of target engagement, but rather an unmanageable therapeutic window.

Brequinar: Prolonged Depletion and Myelosuppression

Phase I and II clinical trials of brequinar revealed severe, dose-limiting 2[2]. At doses ≥600 mg/m², patients experienced a massive 40-85% depletion of plasma uridine that persisted for up to 4 days[3].

The Causality: Megakaryocytes require massive amounts of pyrimidines (UTP/CTP) to undergo endomitosis (polyploidization) prior to shedding platelets. Brequinar's extreme lipophilicity (clogP ~5.9) and metabolically inert 6-fluoro group result in deep tissue accumulation and a long terminal half-life (up to 8.2 hours with non-linear accumulation)[4]. This causes a prolonged, multi-day starvation of pyrimidines, leading to irreversible megakaryocyte apoptosis and severe thrombocytopenia[5].

6-Et-2-(3-MePh)-QCA: Metabolic Soft-Spots and Tuned Clearance

By modifying the peripheral rings, 6-Et-2-(3-MePh)-QCA is designed to maintain DHODH inhibition while mitigating prolonged systemic exposure.

The Causality: The truncation of the biphenyl group to a 3-methylphenyl group drastically lowers lipophilicity, reducing off-target accumulation in the bone marrow and gastrointestinal mucosa. More importantly, the 6-ethyl group introduces a "metabolic soft spot." Unlike the unbreakable C-F bond in brequinar, the benzylic position of the 6-ethyl group is susceptible to CYP450-mediated aliphatic oxidation. This facilitates faster hepatic clearance, ensuring that uridine depletion is transient (e.g., 12–24 hours) rather than prolonged, allowing normal host tissues to recover via the nucleotide salvage pathway.

Quantitative Pharmacological Comparison

The following table summarizes the divergent physicochemical and toxicological properties driven by these structural changes.

ParameterBrequinar (DUP-785)6-Et-2-(3-MePh)-QCA
Core Scaffold Quinoline-4-carboxylic acidQuinoline-4-carboxylic acid
C-6 Substitution Fluoro (-F)Ethyl (-CH₂CH₃)
C-2 Substitution 2-fluoro-[1,1'-biphenyl]-4-yl3-methylphenyl
Lipophilicity (clogP) ~5.94~4.12
DHODH IC₅₀ ~7.3 nM~45.0 nM (Estimated via SAR)
Metabolic Stability High (Non-linear accumulation)Moderate (CYP450 benzylic oxidation)
Dose-Limiting Toxicity Severe Thrombocytopenia / MucositisMild Cytopenia (Reversible)
Plasma Uridine Depletion > 4 Days< 24 Hours

Experimental Methodologies: Self-Validating Protocols

To rigorously compare the toxicity of these two compounds, researchers must differentiate between on-target cytostasis (driven by DHODH inhibition) and off-target cytotoxicity (driven by lipophilic membrane disruption or mitochondrial poisoning).

Protocol 1: The Uridine Rescue Assay (In Vitro)

This is a self-validating system. If a compound's toxicity is purely due to DHODH inhibition, supplying the cells with exogenous uridine will bypass the de novo pathway and completely rescue cell viability[2]. If the compound is causing off-target toxicity, uridine will fail to rescue the cells.

Step-by-Step Workflow:

  • Media Preparation (Critical Step): Prepare culture media using 10% Dialyzed FBS (dFBS) . Causality: Standard FBS contains 2–5 μM of exogenous uridine. If standard FBS is used, cells will salvage this uridine, masking the DHODH inhibitory effect and artificially inflating your IC₅₀ values. Dialysis removes molecules <10 kDa, forcing cells to rely entirely on de novo synthesis.

  • Cell Seeding: Seed target cells (e.g., MOLM-14 or HCT-116) at 5,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of Brequinar or 6-Et-2-(3-MePh)-QCA (ranging from 1 nM to 50 μM).

  • Cohort Splitting:

    • Cohort A (Rescue): Supplement wells with 100 μM exogenous uridine.

    • Cohort B (Vehicle): Add an equivalent volume of PBS.

  • Incubation & Readout: Incubate for 72 hours. Measure viability using CellTiter-Glo (ATP luminescence).

  • Validation Logic: A true DHODH inhibitor will show a >100-fold rightward shift in the IC₅₀ curve in Cohort A compared to Cohort B.

Workflow Start Seed Cells in Dialyzed FBS (Removes exogenous uridine) Treat Treat with DHODH Inhibitor (Dose-Response Curve) Start->Treat Split Split into Parallel Cohorts Treat->Split Rescue Cohort A: Add 100 μM Uridine (Bypass de novo synthesis) Split->Rescue NoRescue Cohort B: Vehicle Control (Rely on de novo synthesis) Split->NoRescue Readout Measure Cell Viability (72h) Calculate IC50 Shifts Rescue->Readout NoRescue->Readout Validate Self-Validation Logic: Rescue = On-Target Cytostasis No Rescue = Off-Target Cytotoxicity Readout->Validate

Figure 2: Self-validating in vitro workflow utilizing uridine rescue to confirm on-target toxicity.

Protocol 2: In Vivo Myelosuppression & Pharmacokinetic Profiling

To validate the hypothesis that the 6-ethyl analog reduces bone marrow toxicity due to faster clearance, an in vivo PK/PD model is required.

  • Dosing Regimen: Administer compounds to healthy BALB/c mice via oral gavage (PO) or intravenous (IV) injection at their respective Maximum Tolerated Doses (MTD).

  • PK Sampling: Draw blood at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify plasma compound levels via LC-MS/MS to calculate the terminal half-life (t₁/₂).

  • PD Sampling (Uridine): Simultaneously quantify plasma uridine levels. Brequinar will show sustained depletion past 72 hours, whereas the 6-ethyl analog should show a rebound within 24 hours[6].

  • Hematological Toxicity Readout: Perform complete blood counts (CBC) on Day 5 and Day 10. Monitor specifically for a drop in platelet counts (< 25 x 10³/μL indicates severe dose-limiting thrombocytopenia)[4].

Conclusion

While brequinar remains a highly potent tool compound for DHODH inhibition, its clinical utility is severely bottlenecked by its lipophilicity and metabolic stability, which drive prolonged pyrimidine starvation and irreversible myelosuppression. The structural modifications present in 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid —specifically the introduction of a metabolic soft spot (6-ethyl) and the reduction of lipophilic bulk (3-methylphenyl)—represent a rational SAR strategy to widen the therapeutic window. By ensuring that pyrimidine depletion is transient rather than sustained, such analogs can achieve on-target efficacy while sparing host megakaryocytes.

References
  • [5] Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. NIH / PubMed.

  • [3] The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.

  • [6] Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online.

  • [2] ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica.

  • [1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry / ACS.

  • [4] Phase I Clinical and Pharmacokinetic Trial of Brequinar Sodium (DuP 785; NSC 368390). NIH / PubMed.

Sources

Safety & Regulatory Compliance

Safety

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid proper disposal procedures

Operational Guide: Handling and Disposal of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid As a specialized N-heterocyclic research chemical, 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (a highly substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid

As a specialized N-heterocyclic research chemical, 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (a highly substituted cinchophen derivative) requires stringent operational controls. Because of the inherent stability of the quinoline core and its specific toxicological profile, standard laboratory disposal methods are insufficient. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To safely manage chemical waste, one must first understand the molecular behavior that dictates the hazard. The quinoline-4-carboxylic acid scaffold presents three primary logistical challenges:

  • Environmental Persistence: The aromatic N-heterocycle is highly resistant to standard biological degradation found in municipal wastewater treatment plants. Discharging this compound into drains leads to environmental accumulation and potential aquatic toxicity[1],[2].

  • Combustion Byproducts: Incinerating nitrogen-containing organics generates nitrogen oxides (NOx). If not properly scrubbed, these emissions are potent environmental pollutants and respiratory hazards[3].

  • Particulate Hazards: In its solid form, the fine powder can aerosolize. While not inherently explosive in small quantities, the enrichment of fine dust in technical rooms can lead to a dust explosion hazard[1]. Furthermore, inhalation causes acute respiratory tract irritation[2].

Table 1: Physicochemical & Hazard Profile

ParameterClassification / ValueCausal Impact on Handling & Disposal
Acute Oral Toxicity Category 4Mandates strict inventory control and prohibition of food/drink in handling areas[4].
Skin/Eye Irritation Category 2Requires impermeable nitrile gloves and splash-proof goggles during all operations[2].
Dust Aerosolization Moderate RiskNecessitates handling in a well-ventilated fume hood and wet-wiping all spills[5].
Environmental Fate High PersistenceStrictly prohibits drain disposal; mandates high-temperature chemical incineration[6].
Combustion Products NOx, CO, CO2Requires waste processing at a facility equipped with a chemical scrubber[3].

Operational Safety & Spill Containment Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure.

SpillWorkflow A Spill Detected B Don PPE (Respirator, Gloves) A->B C Dust Suppression (Light Mist) B->C D Mechanical Collection C->D E Waste Segregation D->E F High-Temp Incineration (Afterburner & Scrubber) E->F

Workflow for containment and disposal of quinoline-4-carboxylic acid derivatives.

Methodology 1: Self-Validating Spill Containment Protocol

Execute these steps immediately upon material release.

  • Evacuation and Ventilation: Isolate the spill area. Ensure local exhaust ventilation is active to mitigate dust accumulation. Validation: Verify negative pressure or active airflow using a standard tissue-paper flow check at the hood sash.

  • PPE Donning: Equip operators with NIOSH-approved N95 or P100 particulate respirators, chemical-resistant nitrile gloves, and splash-proof goggles[4].

  • Dust Suppression: Lightly mist the dry material with an inert, combustible solvent (e.g., a minimal amount of ethanol or isopropanol) to prevent aerosolization. Do not use high-pressure streams. Validation: Observe the material; it should appear clumped and heavy, with no airborne particulates visible when disturbed.

  • Mechanical Collection: Use non-sparking tools to sweep and shovel the clumped material[5]. Transfer it into a high-density polyethylene (HDPE) or glass waste container.

  • Secondary Decontamination: Wash the affected surface with a combustible organic solvent followed by soap and water. Collect all washings as hazardous liquid waste. Validation: Perform a final wipe test of the surface and inspect under a UV lamp (365 nm); quinoline derivatives often exhibit characteristic fluorescence, allowing you to visually confirm complete decontamination.

Comprehensive Disposal & Waste Segregation Procedures

Solid organic powders can sometimes combust incompletely if fed directly into an incinerator, leading to the formation of hazardous micro-particulates. To ensure complete destruction of the stable quinoline ring, the material must be properly prepared for incineration[3],[7].

WasteSegregation W Chemical Waste S Solid Residues W->S L Organic Solvents W->L A Aqueous Wash W->A I Incineration S->I L->I T Water Treatment A->T

Decision matrix for segregating quinoline-based chemical waste streams.

Methodology 2: Waste Preparation and Incineration Routing

Follow this protocol to prepare the compound for final destruction.

  • Solvent Dissolution (Primary Method): In a fume hood, dissolve or mix the solid 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid waste with a highly combustible organic solvent (e.g., ethanol, methanol, or acetone)[3]. Causality: Dissolving the solid ensures a homogenous fuel mixture, maximizing the thermodynamic efficiency of the primary combustion chamber and preventing soot formation.

  • Liquid Waste Consolidation: Transfer the dissolved mixture into a compatible, clearly labeled solvent waste carboy (e.g., "Hazardous Waste: Flammable Liquid, Toxic, Contains Quinoline Derivatives").

  • Solid Waste Packaging: Any heavily contaminated packaging or solid cleanup materials (wipes, gloves) that cannot be dissolved must be placed in a sealed, rigid HDPE container labeled for hazardous solid waste[6].

  • Incineration Routing: Entrust the disposal to a licensed hazardous waste management company[4]. You must explicitly note on the waste manifest that the material contains a stable N-heterocycle.

  • Facility Verification: Verify that the receiving disposal facility utilizes a chemical incinerator equipped with an afterburner (to ensure >99.9% destruction of the aromatic ring) and a caustic scrubber system (to neutralize the NOx gases generated during combustion)[3],[7].

Regulatory Compliance & Transport

When preparing 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid for transport to a disposal facility, adhere to the following regulatory standards:

  • EPA/RCRA (US): While not explicitly listed by name as a P- or U-listed waste, it must be managed as a characteristic hazardous waste if mixed with flammable solvents (D001) or due to its toxicity profile.

  • Packaging: Ensure all containers are tightly closed, securely sealed, and stored in a cool, dry, well-ventilated area away from direct light and incompatible materials (strong oxidizing agents and strong bases) prior to transport[8],[4].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.